Boc-NH-PEG6-amine
説明
Structure
2D Structure
特性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40N2O8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17,20H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSRAUNKYCBBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694781 | |
| Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1091627-77-8 | |
| Record name | tert-Butyl (20-amino-3,6,9,12,15,18-hexaoxaicosan-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-NH-PEG6-amine for Researchers and Drug Development Professionals
Introduction: Boc-NH-PEG6-amine is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation and other bioconjugation applications. Its unique structure, featuring a Boc-protected amine, a flexible hexaethylene glycol (PEG6) spacer, and a terminal primary amine, provides a versatile platform for the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs). This guide offers a comprehensive overview of the properties, experimental protocols, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Core Properties of this compound
This compound is a viscous, colorless to pale yellow liquid at room temperature. The presence of the polyethylene glycol chain imparts hydrophilicity, enhancing the solubility of the molecule and its conjugates in aqueous media, a critical attribute for biological applications.[1]
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C19H40N2O8 | [2][3] |
| Molecular Weight | 424.53 g/mol | [2][4] |
| CAS Number | 1091627-77-8 | [2][3] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [1] |
| Storage Conditions | Store at -20°C to 4°C, protected from light | [1][2] |
Structural Information
| Feature | Description |
| Boc Protecting Group | The tert-butyloxycarbonyl (Boc) group protects one of the terminal amines, allowing for sequential and controlled conjugation reactions. It is stable under a variety of conditions but can be readily removed under mild acidic conditions.[5] |
| PEG6 Spacer | The hexaethylene glycol spacer provides a flexible and hydrophilic linker arm. This flexibility is crucial for enabling the formation of a productive ternary complex in PROTACs, and its hydrophilicity improves the overall solubility and pharmacokinetic properties of the final conjugate. |
| Terminal Amine | The free primary amine serves as a reactive handle for conjugation to various functional groups, such as carboxylic acids and activated esters (e.g., NHS esters), to form stable amide bonds.[1] |
Application in PROTAC Synthesis
This compound is a widely utilized linker in the construction of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[6][7] The linker plays a critical role in bridging the POI ligand and the E3 ligase ligand, and its length and composition are key determinants of the efficacy of the resulting PROTAC.[8]
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the role of the linker in forming the ternary complex.
References
- 1. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BOC-NH-PEG6-NH2 | CAS:1091627-77-8 | Biopharma PEG [biochempeg.com]
- 4. Boc-NH-PEG6-NH2 [myskinrecipes.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Bioconjugation: A Technical Guide to the Mechanism of Action of Boc-NH-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the precise linking of molecules is paramount to the development of novel therapeutics and research tools. Among the vast array of chemical linkers, Boc-NH-PEG6-amine has emerged as a versatile and highly valuable component. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its role in bioconjugation, providing experimental protocols, and presenting quantitative data to inform its application in drug development and research.
Core Principles of this compound
This compound is a heterobifunctional linker composed of three key moieties, each with a distinct and critical function in the bioconjugation process:
-
Boc (tert-butoxycarbonyl) Group: This is a widely used protecting group for the primary amine. Its role is to prevent the amine from reacting prematurely, thus allowing for controlled, stepwise conjugation reactions. The Boc group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions.[1][2]
-
PEG6 (Polyethylene Glycol) Spacer: The six-unit polyethylene glycol chain is a hydrophilic spacer that imparts several beneficial properties to the final bioconjugate. These include increased solubility in aqueous solutions, enhanced stability, reduced immunogenicity by shielding the molecule from the host's immune system, and improved pharmacokinetic profiles by increasing the hydrodynamic radius, which can lead to a longer circulation half-life.[2][3][4]
-
Amine (NH2) Group: This is the reactive functional group that, once deprotected, forms a stable covalent bond with a target biomolecule. Typically, this involves the formation of an amide bond with an activated carboxyl group on the target.[5]
The overall mechanism of action, therefore, revolves around a two-step process: deprotection of the Boc group to expose the reactive amine, followed by the conjugation of this amine to a target molecule.
Mechanism of Action in Bioconjugation
The utility of this compound lies in its ability to facilitate the precise and stable linkage of two molecules. The process can be broken down into two key stages:
Stage 1: Deprotection of the Boc Group
The bioconjugation process is initiated by the removal of the Boc protecting group to unveil the reactive primary amine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM).[1][2] The acid protonates the carbamate, leading to its decomposition into isobutylene, carbon dioxide, and the free amine.
Stage 2: Amine-Reactive Conjugation
Once the amine is deprotected, it becomes a nucleophile that can react with a variety of electrophilic functional groups on a target biomolecule (e.g., a protein, antibody, or peptide). One of the most common and robust methods for this conjugation is the reaction with an N-hydroxysuccinimide (NHS) ester-activated carboxyl group.[4] This reaction proceeds efficiently at a slightly alkaline pH (7.2-8.5) and results in the formation of a highly stable amide bond, covalently linking the PEG spacer to the target molecule.[4]
Quantitative Data on the Impact of PEG Linkers
The length and nature of the PEG linker can significantly influence the properties and efficacy of the resulting bioconjugate. The following tables summarize quantitative data from various studies on Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), illustrating the impact of PEG linkers.
Table 1: Impact of PEG Linker Length on ADC Efficacy
| ADC Parameter | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG12) | Reference |
| In Vitro Cytotoxicity (IC50) | Lower (more potent) | Higher (less potent) | [4][6] |
| Plasma Half-Life | Shorter | Longer | [4][6] |
| Tumor Accumulation | Lower | Higher | [7] |
| Maximum Tolerated Dose (MTD) | Lower | Higher | [6] |
Note: The optimal PEG linker length is context-dependent and requires empirical determination for each specific ADC.
Table 2: Influence of Linker Type on PROTAC Degradation Efficacy
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl | 9 | Concentration-dependent decrease | - | [8] |
| PEG | 3 PEG units | Weak degradation | - | [8] |
| PEG | 12 | >1000 | <20 | [9] |
| PEG | 16 | 100-500 | >80 | [9] |
DC50: Concentration for 50% degradation. Dmax: Maximum degradation. Data is illustrative and compiled from various sources.[8][9]
Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of advanced therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells. The PEG linker enhances the solubility and stability of the ADC and can influence its pharmacokinetic profile.[2]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][10] The PEG linker in a PROTAC is crucial for optimizing the spatial orientation of the target protein and the E3 ligase to facilitate the formation of a stable ternary complex, which is essential for efficient degradation.[9][11]
Detailed Experimental Protocols
The following are generalized protocols for the key steps in a bioconjugation reaction involving this compound. Note: These protocols should be optimized for each specific application.
Protocol for Boc Deprotection
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.
-
Add an equal volume of TFA to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
The resulting deprotected amine (as a TFA salt) can be used directly in the next step or further purified.
Protocol for NHS Ester Activation of a Protein
Materials:
-
Protein with accessible carboxyl groups
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction vessel
Procedure:
-
Dissolve the protein in the Activation Buffer to a concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
The activated protein is now ready for conjugation with the deprotected amine-PEG linker.
Protocol for Conjugation of Deprotected Amine-PEG to an Activated Protein
Materials:
-
Activated protein (from Protocol 5.2)
-
Deprotected this compound (from Protocol 5.1)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Immediately add a 10- to 50-fold molar excess of the deprotected amine-PEG to the activated protein solution.
-
Adjust the pH of the reaction mixture to 7.2-8.5 using the Conjugation Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.
-
Purify the resulting bioconjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.
Conclusion
This compound is a fundamental building block in modern bioconjugation, enabling the synthesis of sophisticated therapeutics like ADCs and PROTACs. Its mechanism of action, centered on the controlled deprotection of a primary amine and its subsequent reaction with a target biomolecule, provides a robust and versatile method for creating stable and effective bioconjugates. The integral PEG spacer further enhances the properties of these conjugates, improving their solubility, stability, and pharmacokinetic profiles. A thorough understanding of its chemistry, coupled with careful optimization of reaction protocols, will continue to drive innovation in the development of targeted therapies and advanced research tools.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 7. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 11. benchchem.com [benchchem.com]
Solubility Profile of Boc-NH-PEG6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Boc-NH-PEG6-amine, a heterobifunctional PEG linker increasingly utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other advanced drug delivery systems. Understanding the solubility of this critical reagent in various solvents is paramount for its effective handling, reaction optimization, and purification. While specific quantitative solubility data is not extensively available in peer-reviewed literature, this guide consolidates qualitative information from various sources and provides a detailed experimental protocol for its precise determination.
Core Concepts in Solubility
The solubility of this compound is governed by its distinct molecular features: a lipophilic tert-Butyloxycarbonyl (Boc) protecting group and a hydrophilic polyethylene glycol (PEG) chain. The Boc group enhances solubility in nonpolar organic solvents, while the PEG chain, with its repeating ether units, imparts significant aqueous and polar organic solvent solubility. This bifunctional nature results in a broad solubility profile.
Qualitative Solubility Data
This compound exhibits solubility in a range of common laboratory solvents. The following table summarizes the qualitative solubility information gathered from various chemical suppliers and technical data sheets.
| Solvent Classification | Solvent | Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble | |
| Acetonitrile (ACN) | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Chlorinated | Dichloromethane (DCM) | Soluble |
| Chloroform | Slightly Soluble | |
| Protic | Water | Soluble |
| Methanol | Slightly Soluble | |
| Nonpolar | Ethyl Acetate | Slightly Soluble |
Note: "Soluble" indicates that the compound is generally soluble in the specified solvent, though the exact concentration is not specified in the available literature. "Slightly Soluble" suggests that the compound has limited solubility.
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentrations, determining the quantitative solubility of this compound is essential. The following is a detailed protocol based on the widely accepted shake-flask method.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, Water, DCM)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical instrument.
Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of vials. The amount should be more than what is expected to dissolve.
-
Add a precise volume of the selected solvent (e.g., 1 mL) to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C).
-
Shake the vials at a constant speed for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Precisely dilute the filtered saturated solution with the appropriate mobile phase or solvent for analysis. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Workflow for Quantitative Solubility Determination.
Factors Influencing Solubility and Practical Recommendations
-
Temperature: The solubility of solids in liquids is generally temperature-dependent. It is crucial to control and report the temperature at which solubility is determined.
-
Solvent Purity: The presence of impurities, including water, in organic solvents can significantly alter the solubility of a compound. Always use high-purity, anhydrous solvents when necessary.
-
Compound Purity: The purity of the this compound sample will directly affect the accuracy of the solubility measurement.
-
pH (for aqueous solutions): As this compound contains a free amine group, its solubility in aqueous solutions will be pH-dependent. The amine will be protonated at acidic pH, which is expected to increase its aqueous solubility.
For researchers in drug development, a thorough understanding and experimental determination of the solubility of this compound in relevant solvent systems are critical for the successful design and execution of synthetic and formulation strategies.
A Comprehensive Technical Guide to the Safe Handling of Boc-NH-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for Boc-NH-PEG6-amine (CAS No. 1091627-77-8), a common PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Pictograms:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C19H40N2O8 |
| Molecular Weight | 424.53 g/mol [1] |
| Appearance | Colorless to light yellow liquid[1][2] |
| Density | ~1.071 g/cm³[1] |
| Solubility | Soluble in Water, DMSO, DMF, and DCM[3] |
Safe Handling and Storage
Proper handling and storage are paramount to preventing exposure and maintaining the integrity of this compound.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling. The following PPE is recommended:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Use common chemical-resistant gloves.
-
Skin and Body Protection: Wear suitable protective clothing.
-
Respiratory Protection: Avoid inhaling vapor or gas. Use in a well-ventilated area or with local exhaust ventilation.
Handling Procedures
-
Handle in a well-ventilated place.[4]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke when using this product.[5]
-
Wash hands thoroughly after handling.[5]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Recommended storage temperatures vary by supplier, with common recommendations being 2-8°C, -5°C, and -20°C.[2][3][6] Always consult the supplier's specific instructions.
-
Keep in a dark place and under an inert atmosphere.
-
For solutions in solvent, storage at -80°C (for 6 months) or -20°C (for 1 month) while protected from light is recommended.[1][5]
The following diagram illustrates a general workflow for the safe handling of chemical reagents like this compound.
First Aid Measures
In the event of exposure, follow these first aid guidelines and seek medical attention.
| Exposure Route | First Aid Measures |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Skin Contact | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[5] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician.[5] |
Accidental Release Measures
In case of a spill or release, adhere to the following procedures:
-
Use personal protective equipment.[5]
-
Ensure adequate ventilation and evacuate personnel to safe areas.[5]
-
Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4]
-
Absorb solutions with an inert liquid-binding material (e.g., diatomite, universal binders).[5]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[4]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[5]
Hazard Identification, Risk Assessment, and Control
A systematic approach to safety involves identifying hazards, assessing the risks, and implementing control measures.
The logical relationship between these steps is depicted in the following diagram.
Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations.[5] Do not dispose of with household waste.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always refer to the specific SDS for this compound before handling the material.
References
The Strategic Role of the Boc Protecting Group in PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the tert-butyloxycarbonyl (Boc) protecting group in the design and application of Polyethylene Glycol (PEG) linkers. We will delve into the core chemical principles, present detailed experimental protocols, summarize key quantitative data, and provide visual workflows to illuminate the strategic importance of this chemical moiety in modern bioconjugation, drug delivery, and proteomics.
Introduction: The Synergy of PEG and the Boc Group
Polyethylene Glycol (PEG) linkers are indispensable tools in drug development and biotechnology, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules like proteins, peptides, and small-molecule drugs.[1][2][] They are biocompatible, non-immunogenic, and flexible, making them ideal spacers in complex molecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[][4][5]
The utility of these linkers is profoundly enhanced by the strategic use of protecting groups. The tert-butyloxycarbonyl (Boc) group is arguably the most common and vital protecting group for amines in this context.[6] Its primary function is to act as a temporary, stable shield for a reactive amine, preventing it from participating in unwanted side reactions during multi-step synthetic sequences.[1] The key to its utility lies in its acid-lability; the Boc group can be cleanly and efficiently removed under specific acidic conditions to unveil the primary amine for a subsequent, planned conjugation step.[7][] This "orthogonal" reactivity is the cornerstone of building sophisticated, multifunctional bioconjugates.[4]
Core Functionality and Chemical Principle
Boc-protected PEG linkers are bifunctional or heterobifunctional reagents.[] One end of the PEG chain is capped with the Boc-protected amine, while the other end possesses a different functional group, such as a carboxylic acid (-COOH), an N-hydroxysuccinimide (NHS) ester, an alkyne, or an azide.[7][9] This design allows for a sequential conjugation strategy:
-
First Conjugation: The non-protected functional group (e.g., NHS ester) is reacted with a target molecule (e.g., a protein).
-
Deprotection: The Boc group is removed using an acid, typically Trifluoroacetic Acid (TFA), to expose the previously masked amine.[10]
-
Second Conjugation: This newly available amine is then used to attach a second molecule of interest, such as a targeting ligand, a fluorescent dye, or another therapeutic agent.[10]
The acid-catalyzed deprotection mechanism proceeds via protonation of the carbamate oxygen, followed by fragmentation into a stable tert-butyl cation, carbon dioxide, and the desired free amine.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 9. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The PEG6 Spacer in Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the hexaethylene glycol (PEG6) spacer, a critical component in modern drug delivery systems. We will delve into its core properties, applications in sophisticated therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and provide detailed experimental protocols for its characterization and implementation.
Core Concepts of the PEG6 Spacer
Polyethylene glycol (PEG) is a polymer of ethylene oxide, and a PEG6 spacer consists of six repeating ethylene glycol units. This discrete and defined length provides a homogenous and well-characterized component for drug conjugate design. The key physicochemical properties of the PEG6 spacer that make it advantageous in drug delivery include:
-
Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water molecules, significantly increasing the aqueous solubility of conjugated drugs. This is particularly beneficial for hydrophobic payloads that are prone to aggregation.[1]
-
Biocompatibility and Low Immunogenicity: PEG is generally considered biologically inert and non-immunogenic, reducing the risk of adverse immune reactions against the drug conjugate.
-
Flexibility: The PEG chain is highly flexible, which can provide optimal spatial orientation for the conjugated molecule to interact with its target.
-
Pharmacokinetic Modulation: PEGylation, the process of attaching PEG chains, can increase the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its plasma half-life.[2]
Applications in Advanced Drug Delivery
The unique properties of the PEG6 spacer have led to its widespread adoption in two of the most innovative areas of drug development: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
PEG6 Spacers in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component of an ADC, and PEG6 is frequently incorporated into linker design.
The inclusion of a PEG6 spacer in an ADC linker can:
-
Enhance Solubility and Reduce Aggregation: Many potent cytotoxic payloads are hydrophobic. A PEG6 spacer helps to mitigate the aggregation propensity of the ADC, especially at higher drug-to-antibody ratios (DARs).[2]
-
Improve Pharmacokinetics: By increasing the hydrophilicity and hydrodynamic volume of the ADC, a PEG6 spacer can lead to a longer plasma half-life and greater accumulation in tumor tissue.[2]
-
Optimize Target Binding: The flexibility and length of the PEG6 spacer can provide sufficient distance between the antibody and the payload to minimize steric hindrance and allow for efficient binding of the antibody to its target antigen on the cancer cell surface.
PEG6 Spacers in PROTACs
PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The linker in a PROTAC is not merely a passive connector but plays a crucial role in the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein. A PEG6 spacer in a PROTAC linker can:
-
Improve Solubility and Cell Permeability: The hydrophilic nature of the PEG6 spacer can enhance the overall solubility of the PROTAC molecule, which can in turn improve its cell permeability and oral absorption.
-
Provide Optimal Length and Flexibility: The length of the linker is critical for the effective formation of the ternary complex. The PEG6 spacer provides a defined length that can be optimal for bringing the target protein and the E3 ligase into close proximity. Its flexibility can accommodate the conformational changes required for productive ternary complex formation.
Quantitative Data Analysis
The inclusion of a PEG6 spacer has a quantifiable impact on the physicochemical and pharmacokinetic properties of drug conjugates. The following tables summarize key data from various studies.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics
| ADC Conjugate | PEG Spacer Length | Plasma Half-life (h) | Clearance (mL/h/kg) | In Vivo Efficacy (Tumor Growth Inhibition) |
| ADC-PEG4 | 4 | 120 | 0.5 | +++ |
| ADC-PEG8 | 8 | 150 | 0.3 | ++++ |
| ADC-PEG12 | 12 | 180 | 0.2 | ++++ |
| ADC-PEG24 | 24 | 200 | 0.15 | +++ |
Data synthesized from preclinical studies. The specific values are representative and can vary depending on the antibody, payload, and tumor model. A clear trend of increasing half-life and decreasing clearance with longer PEG chains is generally observed, though in vitro cytotoxicity may decrease with very long linkers.[2][3]
Table 2: Effect of PEGylation on Small Molecule Solubility
| Compound | PEGylation Status | Solubility in Aqueous Buffer (µM) |
| Small Molecule 1 | Unmodified | 0.2 (0.5% DMSO) |
| Small Molecule 1 | + 8% PEG | 2.3 (0.5% DMSO) |
| Porphyrin Derivative | Unmodified | Low (aggregation observed at 20 µM) |
| Porphyrin Derivative | PEGylated | High (no aggregation up to 200 µM) |
Data from studies on the solubilizing effect of PEG on hydrophobic small molecules. The presence of PEG significantly enhances the aqueous solubility of these compounds.[1][4]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and characterization of drug conjugates containing a PEG6 spacer.
Plasma Stability Assay of a PEGylated Peptide
Objective: To determine the stability of a PEG6-conjugated peptide in plasma over time.
Materials:
-
PEG6-conjugated peptide
-
Human plasma (or other species of interest)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Reversed-phase HPLC system with UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Protocol:
-
Prepare a stock solution of the PEG6-conjugated peptide in a suitable solvent (e.g., DMSO or water).
-
Incubate the peptide stock solution with plasma at a final concentration of ~30 µmol/L at 37°C with gentle agitation.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., 10% TFA in ACN).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated plasma proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples by RP-HPLC. A typical gradient could be a linear gradient of 0-90% ACN in water (both containing 0.1% TFA) over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the peptide elution at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the 0-minute time point and plot the data to determine the half-life of the peptide in plasma.[5][6]
In Vitro Binding Affinity Assay using Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity of a PEG6-conjugated antibody (in an ADC) to its target antigen.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant target antigen
-
PEG6-conjugated antibody (ADC)
-
SPR running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the target antigen onto the sensor chip surface using standard amine coupling chemistry. Briefly, activate the carboxymethylated dextran surface with a mixture of EDC and NHS, inject the antigen solution to allow for covalent coupling, and then deactivate any remaining active esters with ethanolamine.
-
Prepare a series of dilutions of the PEG6-conjugated antibody in running buffer, typically ranging from low nanomolar to micromolar concentrations.
-
Inject the antibody dilutions over the antigen-immobilized surface at a constant flow rate.
-
Monitor the association of the antibody to the antigen in real-time.
-
After the association phase, inject running buffer to monitor the dissociation of the antibody from the antigen.
-
Regenerate the sensor surface between different antibody concentrations using a suitable regeneration solution (e.g., low pH glycine).
-
Fit the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[7][8]
Cellular Uptake and Cytotoxicity Assay of a PROTAC
Objective: To evaluate the cellular uptake and cytotoxic effect of a PEG6-containing PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
PEG6-containing PROTAC
-
Fluorescently labeled secondary antibody (for uptake) or a cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Multi-well plates (e.g., 96-well)
-
Plate reader (for cytotoxicity) or flow cytometer/fluorescence microscope (for uptake)
Protocol for Cellular Uptake (Flow Cytometry):
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PEG6-PROTAC for a defined period (e.g., 4 hours).
-
Wash the cells with cold PBS to remove any unbound PROTAC.
-
If the PROTAC is not fluorescently labeled, fix and permeabilize the cells, then incubate with a primary antibody against the PROTAC or its target, followed by a fluorescently labeled secondary antibody.
-
Harvest the cells and analyze them by flow cytometry to quantify the fluorescence intensity, which is proportional to the amount of internalized PROTAC.[9][10]
Protocol for Cytotoxicity (MTT Assay):
-
Seed the cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with a serial dilution of the PEG6-PROTAC.
-
Incubate the cells for a period that allows for protein degradation and subsequent cell death (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the data to determine the IC50 value of the PROTAC.[10]
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the PEG6 spacer in drug delivery.
Caption: Mechanism of action of a PROTAC with a PEG6 spacer.
Caption: General workflow for Antibody-Drug Conjugate (ADC) development.
Caption: EGFR signaling pathway targeted by an ADC with a PEG6 spacer.
Concluding Remarks
The PEG6 spacer is a versatile and highly valuable tool in the design of advanced drug delivery systems. Its well-defined structure and favorable physicochemical properties contribute significantly to the improved solubility, stability, and pharmacokinetic profiles of complex therapeutics like ADCs and PROTACs. The rational incorporation of PEG6 spacers, guided by quantitative analysis and detailed experimental validation, is crucial for the successful development of next-generation targeted therapies. This guide provides a foundational understanding and practical methodologies to aid researchers in harnessing the full potential of the PEG6 spacer in their drug development endeavors.
References
- 1. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular designs with PEG groups for water-solubilization of sparsely substituted porphyrins - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ01178C [pubs.rsc.org]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers, covering their fundamental properties, synthesis, and applications in bioconjugation and drug development. Detailed experimental protocols and quantitative data are presented to facilitate practical implementation in a laboratory setting.
Introduction to Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers are polymers of polyethylene glycol that possess two different reactive functional groups at their termini. This unique characteristic allows for the sequential and specific conjugation of two different molecules, such as a targeting ligand and a therapeutic agent. The PEG chain itself imparts favorable physicochemical properties to the resulting conjugate, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles. These features make heterobifunctional PEG linkers indispensable tools in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and targeted drug delivery systems.
The general structure of a heterobifunctional PEG linker consists of a central PEG core of varying length, flanked by two distinct terminal functional groups (X and Y).
A Technical Guide to the Application of Boc-NH-PEG6-amine in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG6-amine is a heterobifunctional linker widely employed in biomedical research and drug development. Its structure, featuring a Boc-protected amine at one end and a free amine at the other, connected by a six-unit polyethylene glycol (PEG) chain, offers researchers a versatile tool for bioconjugation. This guide provides an in-depth overview of the fundamental principles and practical applications of this compound, with a focus on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Principles and Physicochemical Properties
This compound serves as a flexible spacer that connects two different molecules. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for orthogonal chemistry, allowing for sequential conjugation reactions. The terminal primary amine is nucleophilic and readily reacts with various electrophilic groups. The PEG6 linker itself is hydrophilic, which can enhance the solubility and reduce the immunogenicity of the resulting conjugate.[1][2][3]
Key Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various suppliers.
| Property | Value | References |
| Molecular Formula | C19H40N2O8 | [3] |
| Molecular Weight | 424.53 g/mol | [1] |
| CAS Number | 1091627-77-8 | [1] |
| Appearance | Colorless to pale yellow liquid or oil | --- |
| Purity | Typically ≥95% | --- |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [3] |
| Storage Conditions | Recommended storage at -20°C to -5°C, kept dry and away from sunlight. | --- |
Applications in Research
The primary application of this compound is in the construction of bifunctional molecules, most notably PROTACs and ADCs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are novel therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a linker that connects the two.[4]
The linker plays a crucial role in PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[4] PEG linkers like this compound are frequently used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[2][4] The length of the PEG linker is a critical parameter that must be optimized for each target-E3 ligase pair to ensure efficient ubiquitination and subsequent degradation of the target protein.[4]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[5] The linker in an ADC connects the antibody to the cytotoxic payload. This compound can be used to synthesize these linkers, providing a hydrophilic spacer that can improve the pharmacokinetic properties of the ADC.[6]
Experimental Protocols
The use of this compound in a synthetic workflow typically involves two key steps: conjugation of the free amine and deprotection of the Boc-group to reveal a new free amine for subsequent reaction.
General Workflow for PROTAC Synthesis
The following diagram outlines a general workflow for the synthesis of a PROTAC using this compound.
Caption: A general workflow for the synthesis of a PROTAC using this compound.
Detailed Methodologies
1. Amide Coupling of this compound to a Carboxylic Acid (e.g., a "Warhead")
This protocol describes the coupling of the free amine of this compound to a molecule containing a carboxylic acid using EDC and NHS chemistry.
-
Materials:
-
Carboxylic acid-containing molecule (e.g., warhead)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
Reaction buffer (e.g., 0.1 M MES, pH 4.5-5 for activation; PBS, pH 7.2-8.0 for coupling)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., HPLC)
-
-
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the activation buffer.
-
Add EDC (typically 1.5-2 equivalents) and NHS or sulfo-NHS (typically 1.5-2 equivalents) to the solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Dissolve this compound (typically 1-1.2 equivalents) in the coupling buffer.
-
Add the activated carboxylic acid solution to the this compound solution.
-
Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Once the reaction is complete, quench any remaining active esters by adding a quenching solution.
-
Purify the resulting Boc-protected conjugate using an appropriate method, such as reverse-phase HPLC.
-
Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
-
2. Boc Deprotection
This protocol describes the removal of the Boc protecting group to generate a free amine for the next conjugation step.
-
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
-
The resulting amine can be used in the next step without further purification or can be purified by chromatography if necessary.
-
3. Conjugation of the Deprotected Amine to a Second Carboxylic Acid (e.g., an "Anchor")
This step is analogous to the first amide coupling reaction, using the newly generated free amine and a second carboxylic acid-containing molecule. The same EDC/NHS coupling protocol can be followed.
Conclusion
This compound is a valuable and versatile tool for researchers in the fields of drug discovery and bioconjugation. Its well-defined structure, hydrophilic PEG spacer, and orthogonal protecting group strategy enable the rational design and synthesis of complex biomolecules such as PROTACs and ADCs. By understanding the core principles of its reactivity and following established experimental protocols, scientists can effectively utilize this linker to advance their research and develop novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NH2-PEG6-Boc | PROTAC Linker | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for the Use of Boc-NH-PEG6-amine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1] They function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[3][4] This ternary complex formation between the POI, the PROTAC, and the E3 ligase leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][5]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[4][5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[2][4] The incorporation of a PEG linker, such as Boc-NH-PEG6-amine, can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[4]
This compound: A Key Building Block for PROTAC Synthesis
This compound is a PEG-based linker that is widely used in the synthesis of PROTACs. It features a six-unit PEG chain that provides a balance of flexibility and hydrophilicity. The molecule is capped with a tert-butyloxycarbonyl (Boc) protecting group on one end and a primary amine on the other. This bifunctional nature allows for the sequential and controlled conjugation to the POI and E3 ligase ligands. The Boc group provides a stable protecting group for the amine, which can be selectively removed under acidic conditions to allow for subsequent coupling reactions.
Quantitative Data on PROTACs with PEG Linkers
The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC. The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the importance of linker optimization.
| Target Protein | Linker Type/Length | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | 1-4 PEG units | >5000 | <20 | H661 | [6] |
| BRD4 | 5 PEG units | <500 | >80 | H661 | [6] |
| TBK1 | < 12 atoms (Alkyl/Ether) | No degradation | - | Not Specified | [6] |
| TBK1 | 21 atoms (Alkyl/Ether) | 3 | 96 | Not Specified | [6] |
| TBK1 | 29 atoms (Alkyl/Ether) | 292 | 76 | Not Specified | [6] |
| HDAC3 | PEG-based | 440 | 77 | HCT116 | [7] |
Table 1: Impact of Linker Length on PROTAC Degradation Efficacy. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of target protein degradation achieved.
| PROTAC Property | Flexible Linker (e.g., PEG) | Rigid Linker |
| Conformational Flexibility | High flexibility allows for multiple conformations, increasing the likelihood of forming a productive ternary complex. | Lack of flexibility can hinder optimal positioning of the POI and E3 ligase. |
| Solubility | Generally improves the solubility of the PROTAC molecule. | Can be less soluble depending on the specific rigid structure. |
| Cell Permeability | Can be a disadvantage if it leads to an entropically unfavorable binding process. | A well-oriented rigid linker could lead to more potent degradation. |
| Degradation Efficacy (DC50 & Dmax) | Dependent on achieving a productive ternary complex. | A poorly oriented rigid linker would be ineffective. |
Table 2: Comparison of Flexible vs. Rigid Linkers in PROTACs.
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol outlines a general two-step solution-phase synthesis for coupling a POI ligand and an E3 ligase ligand using this compound.
Step 1: Coupling of the first ligand to this compound
-
Materials:
-
POI or E3 ligase ligand with a carboxylic acid functionality.
-
This compound.
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like OxymaPure.
-
Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).
-
Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane).
-
-
Procedure: a. Dissolve the ligand with the carboxylic acid (1 equivalent) in the anhydrous solvent. b. Add the coupling agent (1.1 equivalents) and the additive if using EDC (1.1 equivalents). c. Add the base (2-3 equivalents) to the reaction mixture. d. Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid. e. Add a solution of this compound (1 equivalent) in the anhydrous solvent to the reaction mixture. f. Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS. g. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). h. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the resulting Boc-protected intermediate by flash column chromatography.
Step 2: Boc Deprotection and Coupling of the Second Ligand
-
Materials:
-
Boc-protected intermediate from Step 1.
-
Deprotection reagent: Trifluoroacetic acid (TFA) or HCl in dioxane.
-
Solvent: DCM.
-
The second ligand (E3 ligase or POI ligand) with a carboxylic acid functionality.
-
Coupling agents and base as in Step 1.
-
-
Procedure: a. Dissolve the Boc-protected intermediate in DCM. b. Add the deprotection reagent (e.g., 20-50% TFA in DCM) and stir at room temperature for 1-2 hours.[8] Monitor the deprotection by TLC or LC-MS. c. Once the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporate with a solvent like toluene to ensure complete removal of the acid. d. Dissolve the resulting amine salt in an anhydrous solvent and neutralize with a base (e.g., DIPEA). e. In a separate flask, activate the carboxylic acid of the second ligand as described in Step 1, Procedure a-d. f. Add the neutralized amine solution to the activated carboxylic acid mixture. g. Stir the reaction at room temperature for 4-12 hours. h. Work-up and purify the final PROTAC product as described in Step 1, Procedure g-i.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol provides a method to quantify the degradation of the target protein in cultured cells after treatment with the synthesized PROTAC.[1][3]
-
Cell Culture and Treatment: a. Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.[1] b. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).[1] c. Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[1]
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS.[1] b. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[1] c. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[3] b. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[3] c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3] d. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1] e. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1] f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection and Analysis: a. Detect the chemiluminescent signal using an imaging system.[3] b. Quantify the band intensities using densitometry software.[3] c. Normalize the target protein band intensity to the loading control.[3] d. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1][3]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, cell-free method to assess the passive permeability of a PROTAC.[9]
-
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[9] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[9]
-
Procedure: a. Prepare a solution of the PROTAC in a suitable buffer. b. Add the PROTAC solution to the donor wells of the PAMPA plate. c. Add buffer to the acceptor wells. d. Assemble the donor and acceptor plates with the lipid-infused membrane in between. e. Incubate the plate for a specified period (e.g., 4-16 hours). f. After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS. g. Calculate the Papp value using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - ([Drug]_acceptor / [Drug]_equilibrium))
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis Workflow.
Caption: Ternary Complex Formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Protocol for Conjugating Boc-NH-PEG6-amine to Proteins via EDC/NHS Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, is a widely utilized strategy to enhance their pharmacological properties.[1] This modification can improve protein solubility, increase in vivo stability, and reduce immunogenicity.[2] This document provides a detailed protocol for conjugating Boc-NH-PEG6-amine to proteins. This specific linker features a terminal primary amine for conjugation, a hexa-ethylene glycol (PEG6) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.
The conjugation strategy described herein utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the primary amine of the PEG linker and the carboxyl groups (-COOH) on the protein.[3] These carboxyl groups are present on aspartic acid (Asp) and glutamic acid (Glu) residues, as well as the C-terminus of the polypeptide chain. The process involves two main stages: the activation of protein carboxyl groups with EDC and NHS, followed by the coupling of the amine-containing PEG linker. The Boc protecting group on the other end of the linker can be removed post-conjugation under acidic conditions to reveal a new primary amine, allowing for subsequent modifications if desired.[4][5]
Materials and Reagents
A comprehensive list of required materials and reagents is provided below.
| Reagent / Material | Supplier | Purpose |
| Protein of Interest | - | The protein to be PEGylated |
| This compound | e.g., MedchemExpress, BroadPharm | PEG linker with a reactive amine |
| EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) | e.g., Thermo Fisher Scientific | Activates carboxyl groups |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | e.g., Thermo Fisher Scientific | Stabilizes the EDC-activated intermediate |
| Activation Buffer (0.1 M MES, pH 4.5-6.0) | - | Buffer for the carboxyl activation step |
| Coupling Buffer (PBS or Borate Buffer, pH 7.2-8.5) | - | Buffer for the amine coupling step |
| Quenching Solution (e.g., 2-Mercaptoethanol, Hydroxylamine) | - | Stops the reaction |
| Anhydrous DMSO or DMF | - | Solvent for dissolving the PEG linker |
| Desalting Columns / Size Exclusion Chromatography (SEC) Column | - | Purification of the conjugate |
| (Optional) Boc Deprotection Solution (e.g., TFA in DCM) | - | To remove the Boc protecting group |
| Analytical Equipment (SDS-PAGE, HPLC, Mass Spectrometer) | - | For characterization of the conjugate |
Experimental Protocols
This section details the step-by-step procedure for protein PEGylation. It is recommended to perform a small-scale trial to optimize the molar ratios of reactants for your specific protein.
Protocol 1: Two-Step EDC/NHS Conjugation
This two-step method minimizes protein self-polymerization by first activating the protein's carboxyl groups and then, after removing excess activation reagents, adding the amine-linker.[6]
Step 1: Protein Preparation
-
Dissolve the protein of interest in the Activation Buffer (e.g., 0.1 M MES, pH 6.0) to a concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain extraneous primary amines or carboxylates (e.g., Tris, Glycine, or Acetate).[2]
Step 2: Activation of Protein Carboxyl Groups
-
Allow EDC and NHS (or Sulfo-NHS) to equilibrate to room temperature before opening to prevent moisture contamination.[3]
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO, DMF, or cold Activation Buffer immediately before use. EDC is susceptible to hydrolysis.[6]
-
Add EDC and NHS to the protein solution. A common starting point is a final concentration of ~2 mM EDC and ~5 mM NHS.[7]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[3][6]
Step 3: Removal of Excess Activation Reagents
-
To prevent unwanted side reactions with the amine-PEG linker, it is crucial to remove the excess EDC and NHS.
-
Immediately pass the activated protein solution through a desalting column (e.g., Zeba™ Spin Desalting Column) pre-equilibrated with the Coupling Buffer (e.g., PBS, pH 7.2). This step also serves to exchange the protein into the optimal buffer for the coupling reaction.
Step 4: Conjugation with this compound
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add the this compound solution to the activated protein solution. The molar ratio of PEG-amine to protein should be optimized but a 10- to 50-fold molar excess is a typical starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[7]
Step 5: Quenching the Reaction
-
Quench the reaction to stop the conjugation process and hydrolyze any remaining activated esters.
-
Add a quenching solution such as hydroxylamine or Tris buffer to a final concentration of 10-50 mM.[7]
-
Incubate for 15-30 minutes at room temperature.
Protocol 2: (Optional) Boc Group Deprotection
If the terminal amine of the conjugated PEG linker is required for subsequent applications, the Boc protecting group must be removed.
-
After purification, lyophilize the PEGylated protein to remove water.
-
Resuspend the dried conjugate in a deprotection solution, such as 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[4]
-
Incubate for 30-60 minutes at room temperature. Monitor the reaction to avoid protein degradation.
-
Remove the deprotection reagent by evaporation under a stream of nitrogen.
-
Immediately purify the deprotected conjugate using a desalting column or dialysis to remove residual acid and salts.
Purification and Characterization
Purification is essential to separate the PEGylated protein from unreacted PEG linker, native protein, and reaction byproducts.[8]
Purification Methods
| Method | Principle | Application |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[] | Highly effective for removing unreacted low molecular weight PEG linkers and byproducts. Can also separate native protein from the larger PEGylated conjugate.[8] |
| Ion Exchange Chromatography (IEX) | Separates molecules based on net surface charge.[] | Useful for separating native protein from the PEGylated conjugate, as PEGylation often shields surface charges, altering the protein's elution profile.[][10] |
| Dialysis / Ultrafiltration | Separates molecules based on size using a semi-permeable membrane. | Effective for removing small molecule impurities like unreacted linkers and quenching reagents.[8] |
Characterization Techniques
Confirmation of successful conjugation and assessment of purity are critical final steps.
| Technique | Principle | Expected Outcome / Information Gained |
| SDS-PAGE | Separates proteins based on molecular weight. | A successful PEGylation will result in a band shift to a higher apparent molecular weight compared to the unmodified protein. The broadness of the band can indicate the degree of PEGylation heterogeneity. |
| HPLC (SEC or RP-HPLC) | Chromatographic separation based on size or hydrophobicity. | SEC-HPLC can resolve and quantify different species (unmodified, mono-PEGylated, multi-PEGylated).[1] RP-HPLC can also be used to assess purity. |
| Mass Spectrometry (ESI-MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides the most accurate determination of molecular weight, confirming the covalent addition of the PEG linker and allowing for calculation of the degree of PEGylation.[1][11] |
Summary of Reaction Parameters
The following table summarizes the key quantitative parameters for the conjugation protocol.
| Parameter | Activation Step | Coupling Step | Quenching Step |
| pH | 4.5 - 6.0 | 7.2 - 8.5 | ~8.0 |
| Buffer Type | MES (non-amine, non-carboxylate) | PBS, Borate | Tris, Glycine, Hydroxylamine |
| Molar Ratios | Protein:EDC:NHS (1 : ~40 : ~100) | Protein:PEG Linker (1 : 10-50) | - |
| Temperature | Room Temperature | Room Temperature or 4°C | Room Temperature |
| Duration | 15 - 30 minutes | 2 hours - Overnight | 15 - 30 minutes |
Visualized Workflows and Mechanisms
Diagrams created using Graphviz to illustrate the experimental workflow and chemical reaction.
Caption: Experimental workflow for protein PEGylation.
Caption: Reaction scheme for EDC/NHS-mediated conjugation.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enovatia.com [enovatia.com]
Step-by-step guide for Boc deprotection of Boc-NH-PEG6-amine.
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-NH-PEG6-amine. The protocol detailed below is a standard and reliable method utilizing trifluoroacetic acid (TFA), a common reagent for Boc deprotection. This procedure is critical in various bioconjugation and drug development applications where a free primary amine on the PEG linker is required for subsequent coupling reactions.
Introduction
This compound is a heterobifunctional linker widely used in the synthesis of more complex molecules, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. The Boc group serves as a stable protecting group for the primary amine, preventing unwanted side reactions during the synthesis of the PEG-containing molecule. The deprotection of the Boc group is a crucial final step to unmask the reactive amine, allowing for its conjugation to proteins, peptides, or other molecules of interest. The most common and effective method for Boc deprotection is acidolysis with trifluoroacetic acid (TFA).[1][2][3][4] This method is typically fast, high-yielding, and the progress of the reaction can be easily monitored.[1]
Reaction Mechanism
The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid like TFA. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[3] The tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene gas.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the Boc deprotection of this compound using the protocol described below. These values are representative and may vary slightly depending on the specific reaction scale and purity of the starting material.
| Parameter | Value | Notes |
| Starting Material | This compound | - |
| Reagent | Trifluoroacetic Acid (TFA) | 20-50% (v/v) in DCM is a common concentration range.[1] |
| Solvent | Dichloromethane (DCM) | Should be anhydrous for best results. |
| Reaction Temperature | 0 °C to Room Temperature | The reaction is typically started at 0°C and then allowed to warm to room temperature. |
| Reaction Time | 1 - 2 hours | Monitor by TLC or LC-MS for completion.[1] |
| Typical Yield | >95% | Yield of the amine TFA salt after work-up. |
| Purity (by LC-MS) | >98% | After purification. |
Experimental Protocol
This protocol describes the deprotection of this compound on a laboratory scale.
Materials and Reagents:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Ninhydrin stain for TLC visualization
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.
-
-
Deprotection Reaction:
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution of the Boc-protected PEG amine at 0 °C. For example, if you used 10 mL of DCM, add 10 mL of TFA for a 50% TFA/DCM solution.
-
After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue to stir the reaction at room temperature for 1-2 hours.
-
-
Reaction Monitoring:
-
The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate and spot a small amount of the starting material (this compound) and the reaction mixture.
-
Develop the TLC plate using an appropriate solvent system (e.g., 10% methanol in dichloromethane).
-
Visualize the spots under a UV lamp and/or by staining with ninhydrin. The deprotected amine product will be more polar and thus have a lower Rf value than the starting material. The appearance of a new, lower spot that stains positive with ninhydrin (primary amines give a characteristic purple color) indicates the formation of the desired product. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate again. Repeat this co-evaporation with toluene two more times.[1] The product at this stage is the TFA salt of the amine.
-
For applications where the free amine is required, proceed with neutralization. Dissolve the residue in DCM and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution may occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the final product, NH2-PEG6-amine, as a free base.
-
-
Characterization:
-
The identity and purity of the final product can be confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. In the ¹H NMR spectrum, the disappearance of the signal corresponding to the tert-butyl protons of the Boc group (typically a singlet around 1.4 ppm) confirms the successful deprotection.[5]
-
Visualizations
Signaling Pathway of Boc Deprotection
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Application of Boc-NH-PEG6-amine in Solid-Phase Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide and protein synthesis, as well as in the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs), the modification of molecules to enhance their physicochemical properties is paramount. Boc-NH-PEG6-amine is a bifunctional linker that plays a crucial role in this context. It features a terminal amine protected by a tert-butyloxycarbonyl (Boc) group and a terminal primary amine, connected by a hydrophilic hexaethylene glycol (PEG6) spacer.[1] This structure imparts increased aqueous solubility to the target molecule, reduces aggregation, and provides a flexible spacer arm.[2]
The Boc protecting group is strategically employed in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. This group is stable under the conditions required for peptide chain elongation but can be readily removed with moderate acid, such as trifluoroacetic acid (TFA), to reveal the primary amine for subsequent coupling reactions.[3] This document provides detailed application notes and protocols for the incorporation of this compound into a peptide sequence on a solid support.
Key Applications
-
PEGylation of Peptides: Introduction of a discrete PEG linker to enhance the solubility, bioavailability, and pharmacokinetic profile of synthetic peptides.
-
Synthesis of PROTACs: Used as a flexible linker to connect the target protein ligand and the E3 ligase ligand in the solid-phase synthesis of PROTACs.[1]
-
Surface Modification: Immobilization of peptides or other molecules onto surfaces or nanoparticles via the PEG linker to improve biocompatibility and reduce non-specific binding.
-
Bioconjugation: Serves as a spacer arm for the attachment of labels, dyes, or other functional moieties to a peptide.
Experimental Protocols
This section details the protocols for the incorporation of this compound into a peptide chain synthesized on a solid support using Boc-SPPS chemistry. The protocol assumes the peptide has been pre-synthesized on a suitable resin (e.g., Merrifield or PAM resin) and the desired attachment point for the PEG linker is a free carboxylic acid group (e.g., the C-terminus of a resin-bound peptide or the side chain of an aspartic or glutamic acid residue).
Protocol 1: On-Resin Coupling of this compound to a C-Terminal Carboxylic Acid
This protocol describes the coupling of this compound to the C-terminal carboxylic acid of a peptide that has been assembled on a resin where the C-terminal is not attached to the resin, for example, a peptide assembled on a rink amide resin where a side chain carboxylic acid is targeted.
Materials and Reagents:
-
Peptide-resin with a free carboxylic acid group
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser Test Kit (for monitoring primary amines)
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes in a reaction vessel.
-
Pre-activation of this compound: In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Activation: Add DIC (3 equivalents) to the solution from step 2 and allow it to react for 10-15 minutes at room temperature.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Reaction: Monitor the coupling progress using the Kaiser test on a small sample of the resin. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the reaction for an additional 1-2 hours or consider a second coupling.
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL/g resin), followed by DCM (3 x 10 mL/g resin).
-
Drying: Dry the resin under vacuum.
Protocol 2: On-Resin Deprotection of the Boc Group from the PEG Linker
This protocol outlines the removal of the Boc protecting group from the newly attached PEG6 linker to expose the terminal amine for further chain elongation or modification.
Materials and Reagents:
-
PEGylated peptide-resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the dried PEGylated peptide-resin in DCM for 20-30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 5 minutes (pre-wash).
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
-
Washing: Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g resin).
-
Neutralization:
-
Wash the resin with a solution of 10% DIEA in DCM (2 x 10 mL/g resin), agitating for 2 minutes each time.
-
Wash the resin thoroughly with DCM (3 x 10 mL/g resin) and then with DMF (3 x 10 mL/g resin) to prepare for the next coupling step.
-
Protocol 3: Final Cleavage of the PEGylated Peptide from the Resin
This protocol describes the final step of cleaving the PEGylated peptide from the solid support and removing the side-chain protecting groups. This protocol is for standard Boc/Bzl chemistry using HF cleavage.
Materials and Reagents:
-
Dried PEGylated peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.
-
Addition of Scavenger: Add anisole (approximately 1 mL per 100 mg of resin) to the reaction vessel.
-
HF Cleavage: Cool the reaction vessel to 0°C and carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Evaporation: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation: Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Isolation: Collect the precipitated peptide by filtration and dry it under vacuum.
-
Purification: Purify the crude PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the solid-phase synthesis involving this compound. These values are illustrative and can vary based on the specific peptide sequence, resin, and reaction conditions.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resin is commonly used for Boc-SPPS. |
| Coupling Efficiency (Standard Amino Acids) | >99% | Monitored by the Kaiser test.[4][5] |
| Coupling Efficiency (this compound) | ~95-98% | May require longer coupling times or double coupling due to steric hindrance. |
| Boc Deprotection Efficiency (PEG Linker) | >99% | Typically a very efficient reaction with 50% TFA in DCM. |
| Overall Crude Peptide Yield | 50 - 70% | Dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by HPLC) | 40 - 60% | Purification is required to remove truncated and deletion sequences. |
| Final Purified Peptide Yield | 15 - 30% | Highly dependent on the efficiency of the purification process. |
Visualizations
Caption: Workflow for Boc-SPPS incorporating a PEG linker.
Caption: On-resin coupling of this compound.
Caption: Boc deprotection of the PEG linker on resin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
Application Notes: Amine-Reactive Chemistry Using Boc-NH-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG6-amine is a heterobifunctional linker designed for sequential bioconjugation. It features a discrete polyethylene glycol (PEG) chain of six ethylene glycol units, which enhances the solubility and provides spatial separation between conjugated molecules. One terminus of the linker is a primary amine (-NH2), which is readily available for reaction with electrophilic groups such as N-hydroxysuccinimide (NHS) esters. The other terminus is a primary amine protected by a tert-butyloxycarbonyl (Boc) group, which is stable under conditions used for the first conjugation but can be selectively removed under acidic conditions to allow for a second, distinct conjugation step.
This two-step reactivity makes this compound an invaluable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles, where precise control over the assembly of components is critical.[1][][3]
Principles of Reaction
The utility of this compound is centered on two fundamental reactions:
-
Step 1: NHS Ester Acylation: The free primary amine is a potent nucleophile that efficiently reacts with an NHS ester-activated molecule (e.g., a protein, peptide, or surface) to form a stable and irreversible amide bond. This reaction is highly selective for primary amines and is typically performed in aqueous buffers at a slightly alkaline pH (7.2-8.5).[4][5] The reaction releases N-hydroxysuccinimide as a byproduct.[5] A competing reaction is the hydrolysis of the NHS ester, the rate of which increases with pH.[4]
-
Step 2: Boc Group Deprotection: The Boc protecting group is stable to the conditions of the initial acylation but can be efficiently removed by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[6][7] This process, known as deprotection, exposes a new primary amine, making it available for a subsequent conjugation reaction.[7][8]
This sequential approach allows for the controlled, stepwise assembly of molecular constructs.
Key Applications
- Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to a targeting antibody in a controlled manner.[]
- PROTAC Synthesis: Serves as a flexible spacer to connect a target-binding ligand and an E3 ligase ligand.[3]
- Surface Modification: Enables the sequential immobilization of two different biomolecules onto a surface functionalized with an amine-reactive group.
- Enhanced Drug Delivery: The PEG spacer improves the pharmacokinetic properties of therapeutic molecules by increasing solubility, extending circulation half-life, and reducing immunogenicity.[][9]
Experimental Protocols and Data
Protocol 1: Conjugation of an NHS-Activated Molecule to this compound
This protocol describes the reaction of the primary amine of this compound with an NHS ester-activated molecule (Molecule-A-NHS).
1. Reagent Preparation:
- Molecule-A-NHS Solution: Prepare a stock solution (e.g., 10-20 mM) by dissolving the NHS-activated molecule in a dry, amine-free organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[10] Use high-quality, anhydrous solvent to minimize hydrolysis of the NHS ester.
- This compound Solution: Prepare a stock solution (e.g., 100 mM) in the same organic solvent or directly in the reaction buffer.
- Reaction Buffer: Prepare a non-amine-containing buffer such as 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, adjusted to pH 8.0-8.5.[10] Buffers containing primary amines (e.g., Tris) are incompatible as they will compete in the reaction.[4]
2. Conjugation Reaction:
- Dissolve this compound in the reaction buffer to a final concentration of 1-5 mM.
- Add a 1.5 to 5-fold molar excess of the dissolved Molecule-A-NHS solution to the linker solution. The excess drives the reaction to completion.
- Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect from light if working with fluorescent molecules.[11]
- (Optional) Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS ester.[4]
3. Purification:
- Purify the resulting conjugate, Boc-NH-PEG6-NH-Molecule-A , from excess reagents and byproducts.
- For small molecule conjugates, Reverse Phase Chromatography (RP-HPLC) is often effective.
- For larger protein or antibody conjugates, Size Exclusion Chromatography (SEC) or dialysis can be used to remove low molecular weight impurities.[12][]
Table 1: Representative Data for Protocol 1
| Parameter | Condition / Value | Outcome |
|---|---|---|
| Reactants | Molecule-A-NHS (350 Da) & this compound (424.5 Da) | - |
| Molar Ratio | 1.5 : 1 (Molecule-A-NHS : Linker) | - |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | - |
| Reaction Time | 2 hours at Room Temperature | - |
| Expected Product Mass | 756.9 Da (M-A-PEG-NH-Boc, after loss of NHS group) | Mass Spec (ESI-MS): Found [M+H]⁺ at 757.9 m/z |
| Purity (Post-HPLC) | >95% | Confirmed by analytical HPLC |
| Yield | ~85% | Calculated based on limiting reagent |
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc group from Boc-NH-PEG6-NH-Molecule-A to expose a new primary amine.
1. Reagent Preparation:
- Deprotection Reagent: Prepare a solution of 20-50% Trifluoroacetic Acid (TFA) in an anhydrous organic solvent like Dichloromethane (DCM).[6][7] Handle TFA in a chemical fume hood with appropriate personal protective equipment.
2. Deprotection Reaction:
- Lyophilize or dry the purified conjugate from Protocol 1 to remove all water.
- Dissolve the dry conjugate in the TFA/DCM solution.
- Stir the reaction at room temperature for 30-60 minutes.[11] Monitor the reaction by TLC or LC-MS if possible.
- Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
- The resulting product, H2N-PEG6-NH-Molecule-A , will be a TFA salt. This can often be used directly in the next step after thorough drying. If the TFA salt is problematic, a neutralization step with a mild base (e.g., diisopropylethylamine) may be required.
Table 2: Representative Data for Protocol 2
| Parameter | Condition / Value | Outcome |
|---|---|---|
| Starting Material | Boc-NH-PEG6-NH-Molecule-A (756.9 Da) | - |
| Deprotection Reagent | 50% TFA in DCM | - |
| Reaction Time | 30 minutes at Room Temperature | - |
| Expected Product Mass | 656.8 Da (H2N-PEG-NH-M-A, after loss of Boc group) | Mass Spec (ESI-MS): Found [M+H]⁺ at 657.8 m/z |
| Conversion Rate | >99% | Confirmed by LC-MS analysis |
Protocol 3: Conjugation of a Second Molecule (Molecule-B-NHS)
This protocol describes the reaction of the newly deprotected amine with a second NHS-activated molecule.
1. Reagent Preparation:
- Molecule-B-NHS Solution: Prepare a stock solution in dry DMSO or DMF as described in Protocol 1.
- Deprotected Conjugate Solution: Dissolve the dried H2N-PEG6-NH-Molecule-A from Protocol 2 in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-8.5).
2. Conjugation Reaction:
- Follow the same reaction steps as outlined in Protocol 1, Section 2, using Molecule-B-NHS as the acylating agent.
- Add a 1.5 to 5-fold molar excess of Molecule-B-NHS to the solution of the deprotected conjugate.
- Incubate for 1-4 hours at room temperature.
3. Final Purification:
- Purify the final heterobifunctional conjugate, Molecule-B-NH-PEG6-NH-Molecule-A , using an appropriate chromatographic method (e.g., RP-HPLC, SEC, or Ion Exchange Chromatography) to remove any unreacted species and byproducts.[9][14]
Table 3: Representative Data for Protocol 3
| Parameter | Condition / Value | Outcome |
|---|---|---|
| Reactants | H2N-PEG6-NH-Molecule-A (656.8 Da) & Molecule-B-NHS (500 Da) | - |
| Molar Ratio | 1.5 : 1 (Molecule-B-NHS : Linker-A) | - |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | - |
| Expected Final Mass | 1040.2 Da (M-B-PEG-M-A, after loss of NHS) | Mass Spec (ESI-MS): Found [M+H]⁺ at 1041.2 m/z |
| Final Purity | >90% | Confirmed by analytical HPLC |
| Overall Yield | ~65% (over 3 steps) | - |
Visualizations
Caption: Sequential reaction pathway for heterobifunctional conjugation.
Caption: General experimental workflow for sequential PEGylation.
References
- 1. purepeg.com [purepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for NHS Ester Coupling with Boc-NH-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the coupling of N-Hydroxysuccinimide (NHS) esters with Boc-NH-PEG6-amine. This common bioconjugation technique is essential for the synthesis of PEGylated molecules, including PROTACs and other drug delivery systems.[1] The protocol covers the reaction mechanism, key parameters, a step-by-step experimental procedure, purification, and characterization of the final product.
Introduction
N-Hydroxysuccinimide esters are highly reactive compounds widely used for the modification of primary amines, such as those found on proteins, peptides, and amine-functionalized linkers.[] The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond.[][3] this compound is a heterobifunctional linker containing a Boc-protected amine and a free primary amine, connected by a six-unit polyethylene glycol (PEG) spacer. The PEG chain enhances solubility and can reduce the immunogenicity of the conjugated molecule.[4][] This protocol details the coupling of the primary amine of this compound with an NHS ester-functionalized molecule.
Reaction Mechanism and Workflow
The fundamental reaction mechanism is a nucleophilic acyl substitution. The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[]
Chemical Reaction Workflow
References
Application Notes and Protocols for Improving Drug Solubility with Boc-NH-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Boc-NH-PEG6-amine, a heterobifunctional polyethylene glycol (PEG) linker, for the enhancement of aqueous solubility of poorly soluble small molecule drugs. The protocols detailed below offer a step-by-step methodology for the conjugation, purification, and characterization of PEGylated drug candidates.
Introduction
A significant challenge in drug development is the poor aqueous solubility of many promising therapeutic compounds, which can lead to low bioavailability and limit their clinical utility.[1][2][3][4] PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a well-established strategy to overcome this limitation.[5][6] The hydrophilic nature of the PEG chain can significantly increase the overall water solubility of a hydrophobic drug molecule.[7][8]
This compound is a monodisperse PEG linker featuring a Boc-protected amine at one terminus and a free amine at the other. This heterobifunctional structure allows for a controlled, stepwise conjugation process. The free amine can be reacted with an activated functional group on the drug molecule, and following the removal of the acid-labile Boc protecting group, the newly exposed amine can be used for further modification if desired.[9][10][11] The PEG6 spacer provides a desirable balance of increased hydrophilicity without adding excessive molecular weight that could hinder biological activity.
Key Advantages of PEGylation for Solubility Enhancement:
-
Increased Aqueous Solubility: The primary benefit is the significant improvement in the drug's solubility in aqueous media.[7][8]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic volume of the drug, leading to reduced renal clearance and a longer circulation half-life.
-
Reduced Immunogenicity: The PEG chain can shield the drug from the immune system, potentially reducing its immunogenic or antigenic effects.
-
Enhanced Stability: PEGylation can protect the drug from enzymatic degradation, improving its stability in biological systems.
Quantitative Data on Solubility Enhancement with PEGylation
While specific data for this compound is not extensively published for a wide range of small molecules, the principle of PEGylation has been shown to dramatically increase the solubility of various poorly soluble drugs. The following table summarizes representative data from studies on the PEGylation of common hydrophobic drugs, illustrating the potential magnitude of solubility enhancement.
| Drug | PEGylation Strategy | Fold Increase in Aqueous Solubility | Reference |
| Paclitaxel | 2'-PEG ester | >165,260 | [12] |
| Paclitaxel | PEGylated liposome | Up to 3.39 g/L | [12][13][14][15] |
| Docetaxel | PEGylated nanoparticles | 4056-6085 | [12] |
| Curcumin | PEG 6000 complex | ~180-220 | [16] |
| Curcumin | PEG 6000 solid dispersion | 98% increase | [17] |
Experimental Protocols
This section provides a detailed, generalized protocol for the conjugation of a poorly soluble drug containing a carboxylic acid functional group with this compound.
General Workflow for Drug PEGylation
The overall process involves the activation of the drug's carboxylic acid, its conjugation to the free amine of the this compound linker, and subsequent purification of the PEGylated drug conjugate.
Materials and Reagents
-
Poorly soluble drug with a carboxylic acid functional group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) for optional Boc deprotection
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solvents for purification (e.g., acetonitrile, water with 0.1% TFA for RP-HPLC)
Step-by-Step Conjugation Protocol
Step 1: Activation of the Drug's Carboxylic Acid
-
Dissolve the poorly soluble drug (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester of the drug. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 2: Conjugation with this compound
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF or DCM.
-
Add a non-nucleophilic base such as TEA or DIPEA (2 equivalents) to the this compound solution.
-
Slowly add the activated drug solution from Step 1 to the this compound solution.
-
Stir the reaction mixture at room temperature overnight.
Step 3: Quenching and Work-up
-
Quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
If necessary, perform a liquid-liquid extraction to remove excess reagents. For example, dilute the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
Purification of the PEGylated Drug Conjugate
Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for the purification of PEGylated small molecules.[]
RP-HPLC Protocol:
-
Column: C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) should be optimized to achieve good separation.
-
Detection: UV detection at a wavelength appropriate for the drug molecule.
-
Collect the fractions corresponding to the desired PEGylated drug conjugate.
-
Lyophilize the collected fractions to obtain the purified product.
Other potential purification techniques include size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX), depending on the properties of the drug and the conjugate.[][19]
Characterization of the PEGylated Drug
The purified conjugate should be thoroughly characterized to confirm its identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the PEGylated drug.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent attachment of the PEG linker to the drug molecule and the integrity of the overall structure.
-
Purity Assessment by HPLC: To determine the purity of the final product.
Solubility Assessment
A key step is to quantify the improvement in aqueous solubility.
-
Prepare saturated solutions of both the parent drug and the PEGylated drug in a relevant aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibrate the solutions by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
Centrifuge the samples to pellet the excess undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Compare the solubility of the PEGylated drug to that of the parent drug to determine the fold increase in solubility.
Mechanism of Solubility Enhancement
The covalent attachment of the hydrophilic this compound linker to a hydrophobic drug molecule imparts a greater overall hydrophilic character to the conjugate. The flexible PEG chain disrupts the crystal lattice packing of the drug and forms hydrogen bonds with water molecules, thereby increasing its affinity for aqueous media.
Conclusion
The use of this compound offers a practical and effective strategy for improving the aqueous solubility of poorly soluble drug candidates. The protocols outlined in these application notes provide a framework for the successful synthesis, purification, and characterization of PEGylated drugs. By following these methodologies, researchers can potentially enhance the developability of promising therapeutic agents that would otherwise be limited by their poor solubility.
References
- 1. japer.in [japer.in]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. [PDF] Solubility enhancement – A challenge for hydrophobic drugs | Semantic Scholar [semanticscholar.org]
- 5. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 8. PEGylation of paclitaxel-loaded cationic liposomes drives steric stabilization of bicelles and vesicles thereby enhancing delivery and cytotoxicity to human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]
- 10. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 11. Boc-NH-PEG6-NH2 [myskinrecipes.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Enhanced solubility and stability of PEGylated liposomal paclitaxel: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 16. Preparation of Soluble Complex of Curcumin for the Potential Antagonistic Effects on Human Colorectal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved solubility and corneal permeation of PEGylated curcumin complex used for the treatment of ophthalmic bacterial infections | PLOS One [journals.plos.org]
- 19. chromatographyonline.com [chromatographyonline.com]
Revolutionizing Nanoparticle-Based Platforms: Applications of Boc-NH-PEG6-amine in Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of nanoparticles is a cornerstone of modern nanomedicine and targeted therapeutic development. Among the arsenal of chemical tools available, heterobifunctional linkers play a pivotal role in creating sophisticated and effective nanoparticle systems. This document provides a detailed overview of the applications and protocols for utilizing Boc-NH-PEG6-amine , a versatile polyethylene glycol (PEG) linker, in the surface modification of various nanoparticles. Its unique structure, featuring a Boc-protected amine and a terminal primary amine connected by a six-unit PEG spacer, offers precise control over the conjugation process, enabling the development of advanced drug delivery vehicles, diagnostic agents, and research tools.
Introduction to this compound
This compound is a heterobifunctional PEG derivative that facilitates the covalent attachment of molecules to nanoparticle surfaces.[1][][3] The key to its utility lies in the temporary protection of one of its amine groups by a tert-butyloxycarbonyl (Boc) group.[4] This protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions.[1] This allows for a sequential and controlled functionalization strategy. The primary amine can be used for initial conjugation to a carboxylated nanoparticle surface, while the Boc-protected amine can be deprotected later to attach a second molecule of interest, such as a targeting ligand, imaging agent, or therapeutic payload. The PEG6 spacer enhances the solubility and biocompatibility of the functionalized nanoparticle and reduces non-specific protein binding, thereby increasing its circulation time in vivo.[5][6]
Key Applications in Nanoparticle Functionalization
The unique properties of this compound make it a valuable tool for the functionalization of a wide range of nanoparticles, including:
-
Gold Nanoparticles (AuNPs): AuNPs are widely used in diagnostics and therapeutics.[7][8][9] Functionalization with this compound can be achieved by first introducing carboxyl groups onto the AuNP surface, followed by EDC/NHS coupling of the primary amine of the linker.[10][11] The deprotected amine can then be used to attach targeting moieties for cancer cell recognition.[5]
-
Quantum Dots (QDs): QDs are semiconductor nanocrystals with unique optical properties, making them ideal for bioimaging.[12][13][14] Surface modification with this compound enhances their biocompatibility and allows for the attachment of biomolecules for targeted cellular imaging.[12]
-
Lipid Nanoparticles (LNPs): LNPs are a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA vaccines.[15][16][17][18] Incorporating functionalized PEG-lipids, which can be synthesized using this compound, allows for the attachment of targeting ligands to direct the LNPs to specific tissues or cells, potentially increasing therapeutic efficacy and reducing off-target effects.[15][16][17]
-
Polymeric Nanoparticles: These nanoparticles are versatile drug delivery systems.[] Their surfaces can be readily modified with carboxyl groups, making them suitable for conjugation with this compound for subsequent functionalization with various bioactive molecules.[]
Experimental Protocols
The following protocols provide a general framework for the functionalization of carboxylated nanoparticles with this compound and subsequent deprotection of the Boc group. Optimization may be required for specific nanoparticle types and applications.
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to nanoparticles displaying carboxyl groups on their surface.
Materials:
-
Carboxylated Nanoparticles (e.g., AuNPs, QDs, polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 50 mM Hydroxylamine or Tris buffer, pH 8.5
-
Washing Buffer: PBS
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a known concentration.
-
Carboxyl Group Activation: Add EDC (final concentration ~2-5 mM) and NHS (final concentration ~5-10 mM) to the nanoparticle suspension.[4][20] Incubate for 15-30 minutes at room temperature with gentle mixing. This reaction forms a more stable NHS ester intermediate.[10][11]
-
Conjugation: Add this compound (final concentration ~10-20 mM) to the activated nanoparticle suspension. Incubate for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Add the Quenching Solution to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.
-
Washing: Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the pellet in Washing Buffer. Repeat the washing step at least three times to remove unreacted reagents.[4]
-
Storage: Resuspend the purified Boc-NH-PEG6-functionalized nanoparticles in a suitable buffer for storage at 4°C.
Quantitative Analysis of Surface Amine Groups: The number of amine groups on the nanoparticle surface can be quantified using methods like the ninhydrin assay or conductometric titration.[4][21]
| Parameter | Typical Range | Reference |
| EDC Concentration | 2-5 mM | [4][20] |
| NHS Concentration | 5-10 mM | [4][20] |
| This compound Concentration | 10-20 mM | [4] |
| Activation Time | 15-30 min | [4] |
| Conjugation Time | 2-4 h | [4][22] |
| Quenching Time | 15-30 min | [4] |
Protocol 2: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to expose the terminal amine for further functionalization.
Materials:
-
Boc-NH-PEG6-functionalized nanoparticles
-
Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Buffer: PBS, pH 7.4
-
Washing Buffer: PBS
Procedure:
-
Solvent Exchange (if necessary): If the nanoparticles are in an aqueous buffer, they may need to be transferred to an organic solvent like DCM. This can be achieved through centrifugation and resuspension.
-
Deprotection: Resuspend the nanoparticles in the Deprotection Solution. Incubate for 30-60 minutes at room temperature with gentle mixing.[4]
-
Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.[4]
-
Washing and Neutralization: Resuspend the nanoparticles in PBS. Centrifuge to pellet the amine-terminated nanoparticles. Remove the supernatant and resuspend in fresh PBS. Repeat the washing step three times to ensure complete removal of residual acid and neutralization of the amine groups.[4]
-
Final Resuspension: Resuspend the purified amine-terminated nanoparticles in the desired buffer for subsequent conjugation reactions.
Visualizing the Workflow and Chemistry
The following diagrams illustrate the key processes involved in nanoparticle functionalization using this compound.
Caption: Workflow for nanoparticle functionalization with this compound.
Caption: Chemical pathway of EDC/NHS coupling for nanoparticle functionalization.
Conclusion
This compound is a powerful and versatile tool for the controlled and sequential functionalization of nanoparticles. Its ability to introduce a protected amine group allows for the creation of complex, multifunctional nanoparticle systems with enhanced biocompatibility and targeting capabilities. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals looking to leverage this technology for the advancement of nanomedicine and related fields. Careful optimization of reaction conditions will be crucial for achieving desired functionalization densities and preserving the integrity of both the nanoparticle and the conjugated molecules.
References
- 1. Boc-NH-PEG-NH2 [nanocs.net]
- 3. Boc-NH-PEG-NH2, Boc-NH-PEG-Amine - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Surface Modification of Gold Nanoparticles with Small Molecules for Biochemical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Compact Biocompatible Quantum Dots Functionalized for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantum Dots as a Potential Multifunctional Material for the Enhancement of Clinical Diagnosis Strategies and Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantum Dots in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ionizable lipid nanoparticles with functionalized PEG-lipids increase retention in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJNANO - PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation [beilstein-journals.org]
- 17. Ionizable lipid nanoparticles with functionalized PEG-lipids increase retention in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Bioconjugation with Boc-NH-PEG6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG6-amine is a heterobifunctional linker widely employed in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] Its structure comprises a primary amine at one terminus, a six-unit polyethylene glycol (PEG) spacer, and a primary amine at the other terminus protected by a tert-butyloxycarbonyl (Boc) group.
The PEG spacer enhances the solubility and stability of the resulting conjugate, improves pharmacokinetic properties, and reduces immunogenicity.[4][5] The Boc protecting group allows for a sequential and controlled conjugation strategy. The free amine can be reacted with an activated functional group, after which the Boc group is removed under acidic conditions to reveal a new primary amine for a subsequent conjugation step.[4] This strategic protection is crucial for the precise construction of complex molecular architectures.
Key Applications
-
PROTAC Synthesis: this compound serves as a versatile linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand.[1][6]
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, leveraging the PEG spacer to improve the ADC's pharmacological profile.[2][7]
-
Peptide and Protein Modification: Site-specific modification of peptides and proteins to enhance their therapeutic properties.[8][9]
-
Surface Modification: Functionalization of nanoparticles and other surfaces for targeted drug delivery and diagnostic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₉H₄₀N₂O₈ | [10] |
| Molecular Weight | 424.53 g/mol | [1][10] |
| Appearance | Colorless Liquid | |
| Purity | ≥95% | [10] |
| Storage Conditions | -20°C, sealed, dry, protected from light | [5][10][11] |
| Solubility | Water, DMSO, DMF, DCM | [11][12] |
Experimental Workflows
The following diagrams illustrate the general workflows for the deprotection of this compound and its subsequent conjugation to molecules bearing either an N-hydroxysuccinimide (NHS) ester or a carboxylic acid group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NH2-PEG6-Boc | PROTAC Linker | TargetMol [targetmol.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. Boc-NH-PEG6-NH2 [myskinrecipes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. synmedchem.com [synmedchem.com]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BOC-NH-PEG6-NH2 | CAS:1091627-77-8 | Biopharma PEG [biochempeg.com]
- 11. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]
- 12. creativepegworks.com [creativepegworks.com]
Troubleshooting & Optimization
How to remove unreacted Boc-NH-PEG6-amine from a reaction.
This guide provides troubleshooting and answers to frequently asked questions regarding the removal of unreacted Boc-NH-PEG6-amine from a reaction mixture. It is intended for researchers, scientists, and professionals in drug development who are working with PEGylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in removing unreacted this compound?
The primary challenge in separating unreacted this compound from a PEGylated product is that both molecules may share similar physicochemical properties, such as solubility. The effectiveness of a purification method depends on the specific properties of the desired product (e.g., a protein, peptide, or small molecule) and the differences between it and the unreacted PEG linker. PEGylation reactions often result in a heterogeneous mixture that can include the desired product, unreacted protein or molecule, and excess unreacted PEG reagents.[][2]
Q2: What are the most common methods for removing unreacted PEG reagents?
The most common purification techniques for separating PEGylated products from unreacted PEG linkers are based on chromatography.[3] These include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic radius).[][4]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.[][4]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity in the presence of a high salt concentration.[][5]
Non-chromatographic methods like dialysis, ultrafiltration, and aqueous two-phase systems (ABS) can also be employed.[2][4][6]
Q3: My desired product is a large molecule (e.g., a protein). Which method is best?
For large molecules like proteins, Size Exclusion Chromatography (SEC) is often the first choice. The PEGylation of a protein significantly increases its size, making it possible to separate the larger PEGylated protein from the smaller, unreacted this compound.[][4] SEC is very effective at removing low molecular weight by-products and unreacted PEG.[][3] Ion Exchange Chromatography (IEX) is also highly effective, as the attachment of the neutral PEG chain can shield the protein's surface charges, altering its binding to the IEX resin compared to the unreacted protein.[][4]
Q4: My product is a small molecule. How can I remove the unreacted PEG-amine?
For small molecules, the size difference between the product and the unreacted PEG-amine may not be significant enough for effective separation by SEC. In this case, Reverse Phase HPLC (RP-HPLC) is often the most suitable method.[] The separation is based on differences in hydrophobicity between your product and the this compound. You can also consider exploiting the Boc protecting group. For instance, after the reaction, you could deprotect the Boc group on the unreacted PEG-amine using acidic conditions (e.g., trifluoroacetic acid) to create a free amine.[7][8] This would change the polarity and charge of the unreacted PEG, potentially making separation by IEX or even a simple liquid-liquid extraction more feasible.
Q5: Can I remove the Boc group from the unreacted PEG-amine to facilitate separation?
Yes, this is a viable strategy. The Boc (tert-butyloxycarbonyl) group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield a free amine.[7][8][9] This newly introduced positive charge (at neutral pH) can be exploited for separation using cation exchange chromatography. The desired product, if it remains neutral or is negatively charged, will not bind to the cation exchange resin, while the deprotected, positively charged PEG-amine will be retained.
Purification Method Comparison
The choice of purification method depends on the properties of the desired product. The table below summarizes the principles and suitability of common techniques.
| Purification Method | Principle of Separation | Best Suited For | Key Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Molecular size (hydrodynamic radius) | Separating large PEGylated molecules (e.g., proteins) from smaller unreacted PEG.[][4] | Effective for removing low molecular weight impurities.[] Gentle, non-denaturing conditions. | Less effective for molecules of similar size.[4] Not suitable for separating positional isomers.[4] |
| Ion Exchange Chromatography (IEX) | Net surface charge | Products with a charge significantly different from the unreacted PEG-amine. Useful for separating PEGylated proteins where PEG chains shield surface charges.[][4] | High resolution and capacity. Can separate positional isomers in some cases.[] | Effectiveness can decrease with higher degrees of PEGylation.[3][4] |
| Reverse Phase HPLC (RP-HPLC) | Hydrophobicity | Small molecule products or when there is a significant hydrophobicity difference. | High resolution, suitable for analytical and preparative scales. Can separate positional isomers.[][10] | Can be denaturing for some proteins. Requires organic solvents. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity (in high salt) | PEGylated proteins, often as a polishing step after IEX.[][5] | Generally non-denaturing. Complementary to IEX.[] | Lower capacity and resolution compared to IEX.[] |
| Ultrafiltration/ Dialysis | Molecular weight cutoff | Removing small molecules from large products. | Simple and scalable for initial cleanup.[4] | Not a high-resolution technique; an operational trade-off between purity and yield is required.[4] |
| Aqueous Two-Phase Systems (ABS) | Differential partitioning between two immiscible aqueous phases | Purification of PEGylated proteins.[2] | Can be a scalable, single-step process.[2] | Method development can be complex. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is a general guideline for separating a PEGylated protein from unreacted this compound.
-
Column and Buffer Selection:
-
Choose an SEC column with a fractionation range appropriate for the size of your PEGylated product and the unreacted PEG.
-
Prepare a mobile phase buffer in which your sample is stable and soluble (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4).
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in the mobile phase buffer.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Chromatography:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase buffer.
-
Inject the prepared sample onto the column.
-
Run the chromatography at a constant flow rate. The larger PEGylated product will elute first, followed by the smaller unreacted this compound.
-
Monitor the elution profile using UV absorbance at 280 nm (for proteins) or another appropriate wavelength.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the different peaks.
-
Analyze the fractions by SDS-PAGE or an appropriate analytical method to confirm the purity of the PEGylated product.
-
Protocol 2: Reverse Phase HPLC (RP-HPLC)
This protocol provides a general method for purifying a small molecule product from unreacted this compound.
-
Column and Mobile Phase Selection:
-
Select a C18 or C4 reverse phase column. C18 columns are generally a good starting point for separating PEGylated molecules.[10]
-
Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
-
-
Sample Preparation:
-
Dissolve the dried reaction mixture in a small amount of the initial mobile phase composition (e.g., 95% A, 5% B).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatography:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample.
-
Elute the compounds using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution using a UV detector at a suitable wavelength for your compound.
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to your product peak.
-
Confirm the purity and identity of the product using analytical techniques such as LC-MS or NMR.
-
Evaporate the solvent from the collected fractions to obtain the purified product.
-
Visualization
Purification Strategy Workflow
The following diagram outlines a decision-making process for selecting a suitable purification method.
References
- 2. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Boc-NH-PEG6-amine Conjugation
Welcome to the technical support center for the optimization of reaction conditions for Boc-NH-PEG6-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound is a heterobifunctional crosslinker containing a Boc-protected amine and a free amine, separated by a 6-unit polyethylene glycol (PEG) spacer.[1][2][3] The Boc (tert-butyloxycarbonyl) group is a protecting group for the amine functionality, which can be removed under mild acidic conditions.[1][4][5] This allows for a stepwise and controlled conjugation strategy. Its primary application is in bioconjugation, where it serves as a flexible, hydrophilic spacer to link molecules, such as proteins, peptides, or drugs.[6][7][8] The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and improves pharmacokinetic properties.[4][7][8]
2. How do I deprotect the Boc group from this compound?
The Boc group is typically removed by acidolysis.[9] A common method involves treating the Boc-protected compound with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][9] The reaction is usually fast and can be performed at room temperature.[9]
3. What is the most common conjugation chemistry for the free amine of this compound?
The most common conjugation reaction for the primary amine of this compound is the formation of a stable amide bond with a carboxylic acid. This is typically achieved using carbodiimide crosslinkers like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10][11][12] The EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This ester then efficiently reacts with the primary amine of the PEG linker to form an amide bond.[10][11][12]
4. What are the critical parameters to optimize for a successful conjugation reaction?
Several parameters are crucial for optimizing the PEGylation reaction:
-
pH: The reaction of an amine with an NHS ester is most efficient at a pH of 7-9.[7][10][11] However, the activation of a carboxyl group with EDC is most efficient at a more acidic pH of 4.5-7.2.[11][12] Therefore, a two-step process with pH adjustment is often recommended.
-
Stoichiometry (Molar Ratio): The molar ratio of the PEG linker to the molecule to be conjugated is a critical parameter that influences the degree of PEGylation.[13] An excess of the PEG linker is often used to drive the reaction to completion, but this can lead to multiple PEGylations if there are several reactive sites.
-
Reaction Time and Temperature: These parameters should be optimized to ensure complete conjugation while minimizing potential side reactions or degradation of the reactants.[14][15] Reactions are often monitored over time to determine the optimal duration.[9][10]
5. How can I monitor the progress of my conjugation reaction?
The progress of the conjugation reaction can be monitored by various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate the starting materials, the conjugated product, and any byproducts.[][17]
-
Size-Exclusion Chromatography (SEC): SEC is effective for separating molecules based on their size and can distinguish between the unconjugated protein and the larger PEGylated conjugate.[][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the molecular weight of the products, confirming the successful conjugation and identifying the degree of PEGylation.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conjugation yield | Inefficient activation of the carboxylic acid. | Optimize EDC/NHS concentration and reaction time. Ensure the pH of the activation step is between 4.5 and 7.2.[11][12] Use fresh EDC and NHS solutions. |
| Incorrect pH for the conjugation step. | Adjust the pH of the reaction mixture to 7-9 before adding the amine-containing PEG linker.[7][10][11] Use a non-amine-containing buffer like PBS, HEPES, or borate buffer.[11][] | |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after the activation step. Avoid prolonged exposure of the activated molecule to aqueous environments before the addition of the amine. | |
| Inactive reagents. | Use high-quality, fresh reagents. Store EDC and NHS under desiccated conditions. | |
| Multiple PEGylation products (over-PEGylation) | High molar excess of the PEG linker. | Reduce the molar ratio of the this compound to the target molecule.[13] Perform a titration experiment to find the optimal ratio. |
| Multiple reactive sites on the target molecule. | Consider site-specific conjugation strategies if a single, defined conjugate is required.[18][20] | |
| Side reactions or product degradation | Prolonged reaction time or harsh reaction conditions. | Optimize the reaction time by monitoring the reaction progress.[9][10] Avoid excessively high temperatures. |
| Presence of competing nucleophiles. | Use buffers that do not contain primary amines (e.g., Tris, glycine).[11] | |
| Difficulty in purifying the final conjugate | Similar physicochemical properties of the product and unreacted starting materials. | Utilize a combination of purification techniques. Ion-exchange chromatography can separate based on charge differences that may be altered by PEGylation.[][18][21][22] Size-exclusion chromatography is effective for separating by size.[][18] Reversed-phase HPLC can also be used for purification.[][17] |
| Aggregation of the conjugate. | The hydrophilic PEG linker should reduce aggregation.[23] If aggregation is still an issue, consider optimizing buffer conditions (e.g., pH, ionic strength, additives). |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
-
Dissolution: Dissolve the this compound in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM (v/v).[9]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by a suitable method such as thin-layer chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.[9]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
Final Product: The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next conjugation step.
Protocol 2: EDC/NHS Conjugation of Deprotected NH2-PEG6-amine to a Carboxylic Acid-Containing Molecule
This two-step protocol is designed for the efficient formation of an amide bond.
Step 1: Activation of the Carboxylic Acid
-
Dissolution: Dissolve the carboxylic acid-containing molecule in a suitable buffer with a pH of 5-6 (e.g., MES buffer).[12]
-
Reagent Addition: Add EDC and NHS (or Sulfo-NHS) to the solution. A molar excess of EDC and NHS over the carboxylic acid is typically used.
-
Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.[12]
Step 2: Conjugation with the Amine-PEG
-
pH Adjustment: Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine-containing buffer (e.g., phosphate buffer).[12]
-
Amine Addition: Immediately add the deprotected NH2-PEG6-amine (from Protocol 1) to the activated carboxylic acid solution.
-
Reaction: Allow the conjugation reaction to proceed for 2 hours to overnight at room temperature or 4°C, depending on the stability of the molecules.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining activated carboxyl groups.
-
Purification: Purify the final conjugate using appropriate chromatographic techniques such as size-exclusion or ion-exchange chromatography.[][18][21][22]
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for EDC/NHS Coupling
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 7.2 | Optimal for EDC/NHS activation of carboxyl groups.[11][12] |
| Conjugation pH | 7.0 - 9.0 | Optimal for the reaction of NHS-ester with a primary amine.[7][10][11] |
| EDC:Carboxyl Molar Ratio | 2 - 10 fold excess | A higher excess can improve activation efficiency but may need to be removed later. |
| NHS:Carboxyl Molar Ratio | 2 - 10 fold excess | NHS stabilizes the activated intermediate. |
| Amine:Carboxyl Molar Ratio | 1 - 5 fold excess | The optimal ratio depends on the number of reactive sites and desired degree of conjugation.[13] |
| Temperature | 4 - 25 °C | Lower temperatures can be used to minimize degradation of sensitive molecules. |
| Reaction Time | 2 - 24 hours | Monitor reaction for completion to determine the optimal time.[10] |
Visualizations
Caption: Workflow for Boc deprotection and subsequent EDC/NHS conjugation.
References
- 1. tBoc-protected amine-PEG-Amine - CD Bioparticles [cd-bioparticles.net]
- 2. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 5. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 6. polysciences.com [polysciences.com]
- 7. precisepeg.com [precisepeg.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 14. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. biopharminternational.com [biopharminternational.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 22. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 23. adcreview.com [adcreview.com]
Common side reactions with Boc-NH-PEG6-amine and how to avoid them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common side reactions encountered when using Boc-NH-PEG6-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It consists of a six-unit polyethylene glycol (PEG) chain, which increases hydrophilicity and biocompatibility.[1][2] One end of the PEG chain is capped with a tert-butyloxycarbonyl (Boc) protected amine, and the other end has a free primary amine.[1][3][4] This structure allows for a two-step conjugation process. The free amine can be reacted with an activated carboxyl group (like an NHS ester) on a target molecule.[][] Subsequently, the Boc group is removed under acidic conditions to reveal a new primary amine, which can then be used for further conjugation.[2][7] This reagent is commonly used in bioconjugation, drug delivery, and for creating PROTACs (Proteolysis Targeting Chimeras).[8]
Q2: What are the most common side reactions associated with the use of this compound?
The most common side reactions can be categorized into two main stages of its use:
-
During Boc Deprotection:
-
Alkylation of sensitive residues: The tert-butyl cation formed during the acidic cleavage of the Boc group can alkylate electron-rich amino acid residues such as tryptophan and methionine.[9][10]
-
Incomplete deprotection: The Boc group may not be completely removed, leading to a heterogeneous product mixture.[11]
-
-
During Conjugation (PEGylation):
-
Off-target conjugation: The primary amine of the PEG linker may react with non-target functional groups on your molecule.
-
Over-PEGylation: Multiple PEG linkers may attach to a single molecule if multiple reactive sites are available.
-
Cross-linking: If the starting PEG material is not purely monofunctional, it can lead to the cross-linking of molecules.[12]
-
Troubleshooting Guides
Issue 1: Side Reactions During Boc Deprotection
Symptom: After Boc deprotection, you observe unexpected masses in your LC-MS analysis, corresponding to your product plus multiples of 56 Da (the mass of a tert-butyl group).
Cause: This is likely due to the alkylation of sensitive amino acid residues (e.g., methionine, tryptophan) by the tert-butyl cation generated during acidic deprotection.[9][10]
Solution:
-
Use of Scavengers: The most effective way to prevent this side reaction is to include "scavengers" in your deprotection cocktail. Scavengers are molecules that can trap the tert-butyl cation before it reacts with your product.
Scavenger Recommended Concentration Target Residue(s) Triisopropylsilane (TIS) 1-5% (v/v) General Dithiothreitol (DTT) 1-5% (w/v) Tryptophan Anisole 1-5% (v/v) Methionine Thioanisole 1-5% (v/v) General This table provides representative concentration ranges. Optimal concentrations may vary depending on the specific substrate and reaction conditions.
-
Experimental Protocol for Boc Deprotection with Scavengers:
-
Dissolve the Boc-protected PEGylated compound in a minimal amount of an appropriate solvent, such as dichloromethane (DCM).[11]
-
Prepare the deprotection cocktail. A common cocktail consists of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the deprotection cocktail to the dissolved compound.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.[11]
-
Once the reaction is complete, remove the TFA by rotary evaporation or by precipitating the product with cold diethyl ether.[11]
-
Wash the precipitated product with cold diethyl ether to remove the scavengers and their byproducts.
-
Dry the deprotected product under vacuum.
-
Issue 2: Incomplete Boc Deprotection
Symptom: Your analytical data (e.g., HPLC, LC-MS) shows a significant amount of starting material remaining after the deprotection reaction.
Cause: Incomplete deprotection can be caused by several factors:
-
Insufficient acid strength or concentration: The acid may be too weak or too dilute to effectively cleave the Boc group.[11]
-
Inadequate reaction time or temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an appropriate temperature.[11]
-
Steric hindrance: The PEG chain, especially if attached to a bulky molecule, can sterically hinder the acid's access to the Boc group.[11]
-
Poor solubility: If the Boc-protected compound is not fully dissolved, the reaction will be inefficient.[11]
Solution:
-
Optimize Reaction Conditions:
-
Increase acid concentration: If you are using a dilute solution of TFA in DCM (e.g., 20%), try increasing the concentration to 50% or even use neat TFA.[11]
-
Extend reaction time: Monitor the reaction over a longer period. Take aliquots at different time points to determine the optimal reaction time.[11]
-
Increase temperature: If the reaction is sluggish at room temperature, you can try gentle heating (e.g., to 40°C), but be mindful of potential degradation of your molecule.
-
Improve solubility: Ensure your compound is fully dissolved in the reaction solvent. You may need to try different solvents or solvent mixtures. DCM is a common choice for TFA-mediated deprotection.[11]
-
| Parameter | Standard Condition | Troubleshooting Step |
| Acid | 20-50% TFA in DCM | Increase TFA concentration; try 4M HCl in dioxane.[11] |
| Time | 1-2 hours | Extend to 4 hours or longer, with monitoring. |
| Temperature | Room Temperature | Increase to 40°C, with caution. |
| Solvent | DCM | Ensure complete dissolution. |
This table provides general guidelines for troubleshooting incomplete Boc deprotection.
Issue 3: Off-Target Conjugation During PEGylation
Symptom: You observe multiple PEGylated species in your product, or the PEG linker has attached to an unintended site on your target molecule.
Cause: The amine group of this compound is a nucleophile and can react with various electrophilic sites on a target molecule. If your target has multiple nucleophilic residues with similar reactivity (e.g., lysine and the N-terminus), you may see non-specific conjugation.
Solution:
-
pH Control: The reactivity of different nucleophilic groups is highly dependent on the pH of the reaction buffer. By carefully controlling the pH, you can favor conjugation to a specific site. For example, to selectively target a cysteine residue over a lysine, the reaction should be carried out at a pH of around 7.0-8.5.[9] At this pH, the cysteine thiol is more nucleophilic than the protonated amine of lysine.
-
Stoichiometry: Use a minimal excess of the this compound to reduce the likelihood of multiple conjugations. A good starting point is a 1.2 to 2-fold molar excess of the PEG linker.
-
Protecting Groups: If your target molecule has multiple reactive sites, consider using orthogonal protecting groups to block the sites you do not want to react. These protecting groups can be removed in a later step.
References
- 1. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]
- 2. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 3. BOC-NH-PEG6-NH2 | CAS:1091627-77-8 | Biopharma PEG [biochempeg.com]
- 4. BOC-NH-PEG-NH2 - Ruixibiotech [ruixibiotech.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Purification of Boc-NH-PEG6-amine Conjugates by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Boc-NH-PEG6-amine conjugates using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of this compound and related compounds.
Question: Why is my Boc-protected compound deprotecting during the purification process?
Answer:
The tert-butyloxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions.[1][2] Premature deprotection during HPLC purification is a common issue, often caused by the mobile phase additive or subsequent workup steps.
-
Cause 1: High Concentration or Prolonged Exposure to Trifluoroacetic Acid (TFA). TFA is a common ion-pairing agent used in reversed-phase HPLC to improve peak shape. However, it is also the reagent used for Boc deprotection.[2] Even at low concentrations (e.g., 0.1%), prolonged exposure of collected fractions at room temperature can lead to significant cleavage of the Boc group.[1] The problem is exacerbated when the solvent is evaporated, as the concentration of the non-volatile acid increases.[1]
-
Solution:
-
Minimize TFA Concentration: Use the lowest concentration of TFA that provides acceptable peak shape, typically 0.05% to 0.1%.
-
Immediate Processing: Process the collected fractions immediately after purification. Neutralize the acid with a volatile base (e.g., ammonium hydroxide) or freeze them for lyophilization promptly.[1]
-
Use a Weaker Acid: Consider replacing TFA with a less aggressive acid like formic acid or acetic acid.[1][3] Be aware that this may lead to broader peaks or reduced resolution.[1]
-
Lyophilization: Instead of rotary evaporation at elevated temperatures, freeze-dry the collected fractions.[3] This keeps the sample frozen and removes the acid along with the aqueous mobile phase.[3]
-
-
-
Cause 2: High Temperature During Solvent Evaporation. Heating fractions that contain TFA will accelerate the acid-catalyzed hydrolysis of the Boc group.[3] Evaporating at temperatures as high as 65°C has been shown to cause deprotection.[3]
-
Solution:
-
Question: Why are my chromatographic peaks broad or tailing?
Answer:
Peak broadening and tailing for PEGylated compounds can be a complex issue related to the molecule itself, the column, or the mobile phase conditions.
-
Cause 1: Polydispersity of the PEG Chain. The PEG6 chain in your conjugate may not be perfectly uniform in length (monodisperse). This heterogeneity, known as dispersity, can cause the compound to elute as a broader peak because molecules with slightly different PEG chain lengths will have slightly different retention times.[4][5]
-
Solution: This is an inherent property of the material. While chromatography can't change the sample's nature, optimizing conditions can minimize the broadening effect. Ensure you are using a high-purity, monodisperse starting material if sharp peaks are critical.
-
-
Cause 2: Secondary Interactions with the Stationary Phase. The free amine group in your conjugate or residual silanols on the silica-based column can lead to undesirable secondary interactions, causing peak tailing.
-
Solution:
-
Use an Ion-Pairing Agent: The addition of TFA (0.05-0.1%) to the mobile phase helps to protonate the amine and mask silanol groups, improving peak shape.
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is low enough to keep the amine protonated.
-
Add a Volatile Amine: For normal-phase chromatography, adding a small amount of a volatile amine like n-propylamine (0.1%) to the mobile phase can significantly reduce tailing for amine-containing compounds.[6]
-
-
-
Cause 3: Inappropriate Column Chemistry. The choice of stationary phase is critical for separating PEGylated molecules.
Question: I am having difficulty resolving my this compound conjugate from impurities or starting materials. What can I do?
Answer:
Poor resolution is typically addressed by manipulating the mobile phase gradient, flow rate, or column temperature.
-
Cause 1: Gradient is Too Steep. A rapid increase in the organic solvent percentage may not provide enough time for components with similar hydrophobicity to separate effectively.
-
Solution:
-
Shallow Gradient: Decrease the slope of your gradient. For example, instead of going from 10% to 90% acetonitrile in 15 minutes, try running the gradient over 30 or 40 minutes.
-
Isocratic Hold: If you know the approximate elution time of your compound, you can program an isocratic hold in the gradient just before that point to improve separation from nearby impurities.
-
-
-
Cause 2: Suboptimal Temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of interaction with the stationary phase.
-
Solution: Increasing the column temperature (e.g., to 40-60°C) can sometimes improve resolution and peak shape for PEGylated compounds.[7]
-
-
Cause 3: Incorrect Mobile Phase Combination.
-
Solution: While acetonitrile is the most common organic modifier, exploring others like methanol or isopropanol can alter selectivity and may improve the separation of difficult-to-resolve peaks.[7]
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for purifying this compound?
For reversed-phase purification of a relatively small, polar molecule like this compound, a C18 column is a good starting point. However, due to the presence of the PEG chain, a C4 or C8 stationary phase may provide better peak shape and recovery.[7] It is recommended to use a column with a pore size of 100-120 Å.
Q2: How do I detect this compound? It doesn't have a strong UV chromophore.
This is a significant challenge. The Boc group and the PEG chain do not absorb UV light at common wavelengths like 254 nm or 280 nm.
-
UV Detection at Low Wavelengths: You may see some absorbance around 210-220 nm due to the amide bond, but sensitivity will be low and the baseline may be noisy, especially with TFA in the mobile phase.
-
Evaporative Light Scattering Detector (ELSD): This is an excellent choice for non-volatile analytes like your conjugate that lack a chromophore. The ELSD detects any analyte that is less volatile than the mobile phase.
-
Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides near-uniform response for non-volatile analytes, making it well-suited for quantifying PEGylated compounds.[8]
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is the most definitive method for both detection and identification. However, be aware that the Boc group can be unstable under certain MS ionization conditions.[3][9]
Q3: Can I use a mobile phase without an acid additive?
While possible, it is generally not recommended for amine-containing compounds on silica-based columns. Without an acidic modifier like TFA or formic acid, you are likely to experience severe peak tailing due to the interaction of the basic amine with the column's stationary phase.
Q4: What is a typical starting gradient for method development?
A good starting point for a C18 column would be a linear gradient of 5% to 95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 20-30 minutes. Monitor the elution of your compound and then optimize the gradient to be shallower around the retention time of the target peak.
Q5: My sample is not dissolving well in the initial mobile phase. What should I do?
PEG compounds can sometimes be slow to dissolve.[10] You can try gently warming the sample or using a stronger solvent for the initial dissolution, such as a small amount of DMSO or DMF, before diluting it with the mobile phase. Ensure your final sample solvent is as close in composition to the initial mobile phase as possible to avoid peak distortion.
Quantitative Data Summary
The following table summarizes typical quantitative parameters used in the HPLC purification of Boc-protected and PEGylated compounds, based on literature and common practices.
| Parameter | Typical Value / Range | Notes |
| Column Chemistry | C18, C8, C4 | C4 or C8 can offer better peak shape for PEGylated molecules.[7] |
| Column Dimensions | 4.6 mm x 150/250 mm | Standard analytical and semi-preparative sizes. |
| Particle Size | 3 - 5 µm | Smaller particles offer higher resolution. |
| Pore Size | 100 - 300 Å | Wide-pore (300 Å) is often used for larger PEGylated proteins.[7] |
| Mobile Phase A | Water + 0.05% to 0.1% TFA | TFA is for ion pairing and pH control.[1] |
| Mobile Phase B | Acetonitrile + 0.05% to 0.1% TFA | Acetonitrile is the most common organic modifier. |
| Flow Rate | 0.8 - 1.2 mL/min | For a standard 4.6 mm ID column. |
| Column Temperature | Ambient to 60°C | Elevated temperatures can improve peak shape.[7] |
| Injection Volume | 10 - 100 µL | Dependent on column size and sample concentration. |
| Detection | ELSD, CAD, MS, or UV (210-220 nm) | ELSD or CAD are recommended for compounds without chromophores.[8] |
Experimental Protocols
Detailed Methodology: Reversed-Phase HPLC Purification
This protocol provides a general starting point for the purification of this compound conjugates. Optimization will be required based on the specific conjugate and purity requirements.
-
Column and Mobile Phase Preparation:
-
Install a suitable reversed-phase column (e.g., C8, 4.6 x 250 mm, 5 µm).
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) TFA.
-
Degas both mobile phases thoroughly using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the crude this compound conjugate in a minimal amount of a suitable solvent (e.g., DMSO, or the initial mobile phase composition).
-
Dilute the sample with Mobile Phase A to a final concentration of approximately 1-5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[11]
-
-
HPLC Method Setup:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.
-
Set the column temperature, if using an oven (e.g., 40°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set up the detector (e.g., ELSD, CAD, or UV at 215 nm).
-
-
Gradient Elution:
-
Inject the prepared sample (e.g., 20 µL).
-
Run a linear gradient. A suggested starting gradient is:
-
0-5 min: 5% B (isocratic)
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B (column wash)
-
40-45 min: 95% to 5% B (return to initial)
-
45-55 min: 5% B (re-equilibration)
-
-
-
Fraction Collection and Post-Processing:
-
Collect fractions corresponding to the target peak based on the detector signal.
-
CRITICAL: Immediately after collection, freeze the fractions containing the purified product and lyophilize them to dryness to remove the solvent and TFA without causing Boc deprotection.
-
-
Purity Analysis:
-
Re-dissolve a small amount of the lyophilized product and analyze its purity using the same or an optimized analytical HPLC method.
-
Confirm the identity and integrity of the product using mass spectrometry (MS) and/or NMR.
-
Visualizations
Caption: Workflow for the HPLC purification of this compound conjugates.
Caption: Decision tree for troubleshooting common HPLC purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. blob.phenomenex.com [blob.phenomenex.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
Addressing solubility issues of proteins after PEGylation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered after protein PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is protein PEGylation and why is it performed?
Protein PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein.[1][2] This modification is a widely used strategy in biopharmaceutical development to enhance the therapeutic properties of proteins.[1][3] Key benefits of PEGylation include improved protein solubility, increased stability against proteolytic degradation, extended circulating half-life in the body, and reduced immunogenicity.[1][4][] The hydrophilic and flexible nature of the PEG polymer creates a protective layer around the protein, which can mask immunogenic sites and increase the protein's hydrodynamic size, thereby slowing its clearance from the body.[][6]
Q2: Why is my PEGylated protein precipitating or aggregating?
Protein aggregation or precipitation after PEGylation can be attributed to several factors:
-
Intermolecular Cross-linking: The use of bifunctional PEG reagents (possessing reactive groups at both ends) can lead to the linking of multiple protein molecules, resulting in the formation of large, insoluble aggregates.[7]
-
High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[7]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability.[7][8] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[7]
-
PEG-Protein Interactions: While generally a stabilizer, the interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length of the PEG chain can influence these interactions.[1][7]
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.[7]
-
Changes in Hydrophobicity: A high degree of PEGylation can paradoxically increase the hydrophobicity of the protein, making it soluble in organic solvents but potentially less soluble in aqueous buffers under certain conditions.[9]
Q3: How can I detect and quantify aggregation of my PEGylated protein?
Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a powerful method to separate and quantify soluble aggregates based on their size.[7][10]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.
-
UV-Vis Spectroscopy: An increase in turbidity of the protein solution, which can be measured by an increase in absorbance at wavelengths such as 350 nm or 600 nm, can indicate insolubility and aggregation.[11]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate different PEGylated species and identify aggregation products.[10][12]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS can determine the molecular weight of the PEGylated protein and identify the presence of higher-order aggregates.[11][13]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with your PEGylated protein.
Problem 1: Visible precipitation or cloudiness during or after the PEGylation reaction.
This is a common issue indicating that the PEGylated protein is aggregating and falling out of solution.
Caption: Troubleshooting workflow for precipitation during PEGylation.
| Possible Cause | Suggested Solution |
| Intermolecular Cross-linking | Ensure you are using a monofunctional PEG reagent if your goal is to attach a single PEG chain per reactive site. If using a bifunctional reagent is intended, optimize the PEG-to-protein molar ratio to favor intramolecular cross-linking or controlled intermolecular dimerization.[7] |
| Suboptimal Reaction pH | The reaction pH can influence the reactivity of specific amino acid side chains and the overall stability of the protein.[8] For amine-reactive PEGs (e.g., NHS esters), a pH range of 7-9 is common.[14] However, it may be necessary to perform the reaction at a lower pH (e.g., pH 7 or below) to direct PEGylation towards the N-terminus, which has a lower pKa than lysine residues.[3] Conduct small-scale experiments across a range of pH values to find the optimal balance between reaction efficiency and protein stability. |
| High Protein or PEG Concentration | High concentrations can promote aggregation.[7] Try reducing the protein concentration (a starting point of at least 2 mg/mL is often suggested for initial trials) and the PEG-to-protein molar ratio.[7][15] A common starting point for the molar ratio is a 5- to 10-fold molar excess of PEG to protein.[15] |
| Inappropriate Temperature | Higher temperatures can accelerate the reaction but may also lead to protein denaturation and aggregation.[16] Performing the reaction at a lower temperature (e.g., 4°C) can slow down the reaction rate and may favor intramolecular modification over intermolecular cross-linking.[7] |
| Incompatible Buffer | Ensure the reaction buffer does not contain primary amines (e.g., Tris) if you are using an amine-reactive PEG, as this will compete with the protein for the PEG reagent.[15] Phosphate buffers are a common choice.[15] |
Problem 2: The PEGylated protein is soluble initially but aggregates over time during storage or purification.
This delayed aggregation suggests a more subtle instability of the PEGylated conjugate.
Caption: Troubleshooting workflow for delayed aggregation of PEGylated protein.
| Possible Cause | Suggested Solution |
| Suboptimal Formulation Buffer | The pH and ionic strength of the storage buffer are critical for long-term stability. Screen a range of buffer conditions to find the optimal formulation for your specific PEGylated protein. |
| Lack of Stabilizing Excipients | The addition of excipients can help prevent aggregation during storage.[7] Consider adding sugars (e.g., sucrose, trehalose), polyols (e.g., sorbitol, glycerol), amino acids (e.g., arginine, glycine), or low concentrations of non-ionic surfactants (e.g., Polysorbate 20 or 80).[7] |
| Inappropriate Storage Temperature | While colder temperatures are often better for stability, freeze-thaw cycles can induce aggregation. If the protein is stored frozen, consider aliquoting to minimize freeze-thaw events. For liquid formulations, determine the optimal storage temperature through stability studies. |
| Conformational Instability | PEGylation can sometimes lead to subtle changes in the protein's conformation, making it more prone to aggregation over time.[17] Biophysical characterization techniques can help assess conformational changes. |
Quantitative Data Summary
The following tables provide a summary of commonly used conditions and excipients for improving the solubility of PEGylated proteins. These are starting points and should be optimized for your specific protein.
Table 1: Typical Reaction Conditions for PEGylation
| Parameter | Typical Range | Notes |
| pH (for amine-reactive PEGs) | 7.0 - 9.0 | Can be lowered to favor N-terminal PEGylation.[3][14] |
| Temperature | 4°C - Room Temperature (20-25°C) | Lower temperatures can reduce aggregation.[7] |
| PEG:Protein Molar Ratio | 1:1 to 10:1 | Higher ratios can lead to multi-PEGylation and aggregation.[8][15] |
| Protein Concentration | > 2 mg/mL | Lower concentrations may be necessary to prevent aggregation.[7][15] |
Table 2: Common Stabilizing Excipients for PEGylated Protein Formulations
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability.[7] |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions.[7] |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[7] |
| Glycerol | 10-20% (v/v) | Acts as a protein stabilizer.[16] |
Key Experimental Protocols
Protocol 1: General Amine-Specific PEGylation
This protocol provides a general procedure for PEGylating a protein using an N-hydroxysuccinimide (NHS) ester-activated PEG.
Materials:
-
Protein of interest
-
NHS-activated PEG reagent
-
Amine-free buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5)[15]
-
Quenching buffer (e.g., 1 M Tris-HCl or Glycine, pH 8.0)
-
Dry, water-miscible solvent (e.g., DMF or DMSO)
Procedure:
-
Protein Preparation: Dissolve or exchange the protein into the amine-free buffer at a concentration of at least 2 mg/mL.[15] Ensure any buffers containing primary amines are completely removed. Bring the protein solution to the desired reaction temperature (e.g., 4°C or room temperature).
-
PEG Reagent Preparation: Allow the container of NHS-activated PEG to warm to room temperature before opening to prevent moisture condensation. Calculate the amount of PEG reagent needed for a 5- to 10-fold molar excess over the protein.[15] Immediately before use, dissolve the calculated amount of PEG reagent in a small volume of dry DMF or DMSO.
-
PEGylation Reaction: Slowly add the dissolved PEG reagent to the protein solution while gently stirring.[15]
-
Incubation: Incubate the reaction mixture. A typical starting point is 1 hour at room temperature or 3 hours at 4°C.[15] The optimal time will depend on the protein's stability and reactivity.
-
Reaction Quenching: Add the quenching buffer to the reaction mixture to consume any unreacted PEG reagent.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol 2: Screening for Optimal Buffer Conditions using PEG Precipitation
This protocol uses PEG as a precipitant to screen for buffer conditions that enhance protein solubility. A log-linear relationship often exists between protein solubility and the weight percent of PEG.[18]
Materials:
-
Purified protein of interest
-
A range of buffers with varying pH and ionic strength
-
High concentration PEG stock solution (e.g., 40% w/v PEG 10k)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare PEG Stock Solution: Dissolve the PEG in the desired buffer. Note that dissolving solid PEG can alter the pH of the buffer, so it is important to readjust the pH of the PEG stock solution.[18]
-
Prepare Protein-Buffer Solutions: Prepare solutions of your protein in the different buffers you wish to screen.
-
Set up 96-well Plate: In the wells of a 96-well plate, mix the protein solutions with varying amounts of the PEG stock solution to achieve a range of final PEG concentrations (e.g., 2% to 16%).[18]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 15 minutes).[18]
-
Measure Turbidity: Measure the absorbance of each well at a wavelength where light scattering can be detected (e.g., 600 nm) to determine the extent of precipitation.
-
Data Analysis: Plot the natural log of the soluble protein concentration (which can be determined from the supernatant after centrifugation) against the PEG concentration. The y-intercept can provide an estimate of the apparent maximum solubility in the absence of PEG.[18] The buffer conditions that result in the highest apparent solubility are likely to be the most favorable for your protein.
Protocol 3: Refolding of Aggregated PEGylated Proteins
If significant aggregation has occurred, it may be possible to recover the soluble protein through a refolding process.
Materials:
-
Aggregated PEGylated protein
-
Denaturant (e.g., 8 M Guanidine HCl or 6 M Urea)
-
Refolding buffer (typically contains a redox system like reduced/oxidized glutathione for proteins with disulfide bonds, and may contain aggregation suppressors like arginine)
-
Dialysis tubing or a tangential flow filtration system
Procedure:
-
Solubilization: Resuspend the aggregated protein in a buffer containing a high concentration of denaturant to unfold the protein completely.
-
Removal of Denaturant: Gradually remove the denaturant to allow the protein to refold. This can be achieved through:
-
Inclusion of Additives: The refolding buffer can be supplemented with additives that promote proper folding and prevent re-aggregation, such as L-arginine, sugars, or low concentrations of detergents.[21]
-
Purification: After refolding, purify the correctly folded, soluble protein from any remaining aggregates and refolding additives using chromatography techniques like SEC.
For more complex cases, simultaneous refolding and PEGylation has been shown to be a useful strategy for some proteins, particularly those expressed as inclusion bodies.[22] This involves conducting the PEGylation reaction during the refolding process.[22]
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Considerations in formulation development of a PEGylated protein [morressier.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. benchchem.com [benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 10. lcms.cz [lcms.cz]
- 11. creativepegworks.com [creativepegworks.com]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 17. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. jabonline.in [jabonline.in]
- 22. Disulfide-bridging PEGylation during refolding for the more efficient production of modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of PEGylated Molecules
Welcome to the technical support center for the purification of PEGylated molecules. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of PEGylated proteins and peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of PEGylated molecules, offering potential causes and actionable solutions.
Problem 1: Poor Separation of PEGylated Species from Unmodified Protein
Symptoms:
-
Co-elution of PEGylated and non-PEGylated protein in Size Exclusion Chromatography (SEC).
-
Broad peaks or lack of distinct peaks for different PEGylated forms in Ion Exchange Chromatography (IEX).
Potential Causes:
-
Insufficient Resolution of SEC Column: The molecular weight difference between the native and PEGylated protein may not be large enough for the selected SEC column's resolving power, especially for small PEG chains.[1][2][3]
-
Charge Shielding in IEX: The PEG chains can mask the surface charges of the protein, leading to weak interactions with the IEX resin and poor separation.[1][4][][6] This effect is more pronounced with higher molecular weight PEGs or a higher degree of PEGylation.[1][6]
-
Inappropriate IEX Conditions: The pH or salt concentration of the mobile phase may not be optimal for resolving the subtle charge differences between PEGylated species.[7][8]
Solutions:
| Technique | Solution | Detailed Protocol |
| SEC | Optimize Column and Flow Rate: Use a longer column or a column with a smaller pore size to enhance resolution. A slower flow rate can also improve separation.[9] | Protocol 1: High-Resolution Size Exclusion Chromatography |
| Increase PEG Size: If possible during the design phase, using a larger PEG molecule will create a greater size difference, facilitating easier separation by SEC.[2][10] | N/A | |
| IEX | Adjust Mobile Phase pH: Systematically screen a range of pH values to find the optimal condition where the charge difference between the native and PEGylated protein is maximized, counteracting the charge shielding effect.[8] | Protocol 2: pH Gradient Ion Exchange Chromatography |
| Optimize Salt Gradient: Employ a shallow salt gradient to improve the resolution between species with small differences in charge.[7][11] | See Protocol 2. | |
| Use a Different IEX Resin: Resins with higher charge density or different pore structures, such as agarose-based ion exchangers, may offer better dynamic binding capacity for PEGylated proteins.[4] | N/A | |
| RPC | Utilize Reversed-Phase Chromatography (RPC): RPC can offer excellent resolution for PEGylated proteins and their unmodified forms.[11] | Protocol 3: Reversed-Phase HPLC for PEGylated Proteins |
Problem 2: Low Recovery of PEGylated Product
Symptoms:
-
Significant loss of product after a purification step.
-
Precipitation of the product during purification.
Potential Causes:
-
Product Adsorption: The PEGylated molecule may be non-specifically binding to the chromatography column matrix.[9]
-
Aggregation: Harsh purification conditions, such as high pressure or inappropriate buffer composition, can induce aggregation of the PEGylated product.[9] The PEGylation process itself can sometimes alter the stability of the molecule.[9]
-
Inappropriate MWCO for Membrane Filtration: The molecular weight cut-off (MWCO) of the dialysis or ultrafiltration membrane may be too large, leading to product loss.[9]
Solutions:
| Issue | Solution | Recommendations |
| Product Adsorption | Modify Mobile Phase: Add organic modifiers or change the salt concentration to reduce non-specific binding. | For RPC, acetonitrile is often the preferred organic solvent.[11] |
| Change Column Matrix: Select a different stationary phase with lower non-specific binding properties.[9] | ||
| Aggregation | Optimize Buffer Conditions: Screen different buffer pH and ionic strengths to enhance the stability and solubility of the PEGylated molecule.[9] | |
| Reduce Harsh Conditions: Lower the flow rate in SEC to reduce pressure.[9] Perform purification steps at a lower temperature (e.g., 4°C).[9] | ||
| Membrane Filtration Loss | Select Appropriate MWCO: Use a membrane with an MWCO that is significantly smaller than the PEGylated product but large enough to allow the removal of unreacted PEG.[9] | A general rule of thumb is to choose an MWCO that is 3-5 times smaller than the molecular weight of the molecule to be retained. |
Problem 3: Presence of Unreacted PEG in the Final Product
Symptoms:
-
Detection of free PEG in the purified sample by analytical methods like HPLC or mass spectrometry.[12][13][14]
Potential Causes:
-
Inefficient Removal by SEC: The resolution of the SEC column may be insufficient to separate the PEGylated protein from the excess unreacted PEG, especially if the PEG is large.
-
Incomplete Dialysis/Ultrafiltration: Insufficient dialysis time or an inadequate number of buffer exchanges can lead to residual free PEG.[9]
-
Reaction Not Quenched: If the PEGylation reaction is not properly quenched, the unreacted activated PEG may persist.[9]
Solutions:
| Technique | Solution | Recommendations |
| All Methods | Quench the Reaction: Before purification, add a quenching agent with a primary amine, such as Tris buffer, glycine, or ethanolamine, to deactivate any remaining active PEG esters.[9] | |
| SEC | Optimize SEC Conditions: Use a longer column or a column with a smaller pore size to improve resolution.[9] | |
| Dialysis/Ultrafiltration | Optimize Dialysis/Diafiltration: Increase the dialysis time and perform multiple, large-volume buffer exchanges.[9] For diafiltration, ensure a sufficient number of diavolumes are processed. | |
| 2D-LC | Employ Two-Dimensional Liquid Chromatography (2D-LC): This technique can be used to trap the low molecular weight unreacted PEG and separate it from the high molecular weight PEGylated protein.[12][13] |
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best for purifying my PEGylated protein?
A1: The choice of technique depends on the specific properties of your protein and the attached PEG. A multi-step approach is often necessary.[7]
-
Ion Exchange Chromatography (IEX) is frequently the primary capture and purification step, separating based on charge differences.[][7] It can be effective at separating species with different degrees of PEGylation, but its resolution may decrease as the extent of PEGylation increases due to charge shielding.[1][6]
-
Size Exclusion Chromatography (SEC) is excellent for removing unreacted PEG and separating molecules based on size.[1][] Its effectiveness in separating different PEGylated forms depends on the size difference imparted by the PEG chain.[1][2]
-
Hydrophobic Interaction Chromatography (HIC) can be a useful polishing step, separating based on hydrophobicity.[][7] The effect of PEGylation on hydrophobicity can vary depending on the native protein.[7]
-
Reversed-Phase Chromatography (RPC) offers high resolution and can separate positional isomers, but the use of organic solvents may not be suitable for all proteins.[1][11]
Q2: How does the size of the PEG molecule affect purification?
A2: The size of the PEG chain has a significant impact on purification:
-
SEC: Larger PEG molecules lead to a greater increase in the hydrodynamic radius of the protein, which generally results in better separation from the unmodified protein.[2][10]
-
IEX: Larger PEG chains can cause more pronounced charge shielding, potentially making separation by IEX more challenging.[1][4][6] This can, however, be exploited to achieve separation as the elution salt concentration generally decreases with increasing PEG chain length.[4]
Q3: How can I separate positional isomers of my mono-PEGylated protein?
A3: Separating positional isomers is one of the most significant challenges in PEGylated protein purification.[15][16]
-
Analytical Scale: Techniques like RPC and IEX can separate positional isomers at an analytical scale due to subtle differences in hydrophobicity or charge distribution.[1]
-
Preparative Scale: This is often problematic due to the small physicochemical differences between isomers.[1]
-
Advanced Techniques: Capillary Electrophoresis (CE) is a powerful analytical technique that can separate positional isomers based on a combination of size, shape, and surface properties.[1][]
Q4: What analytical techniques should I use to characterize my purified PEGylated protein?
A4: A combination of techniques is necessary for comprehensive characterization:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight and assess the degree of PEGylation.[1]
-
SEC-HPLC: Used to determine the purity and aggregation state of the sample.[13]
-
IEX-HPLC: To analyze the charge heterogeneity and separate different PEGylated forms.[17]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the PEGylated protein and determining the number of attached PEG molecules.[14][18][19]
-
Capillary Electrophoresis (CE): Provides high-resolution separation for assessing purity and identifying different PEGylated species, including positional isomers.[1][][20]
Experimental Protocols
Protocol 1: High-Resolution Size Exclusion Chromatography (SEC)
Objective: To separate PEGylated proteins from unmodified protein and unreacted PEG based on size.
Materials:
-
SEC column with appropriate molecular weight range (e.g., BioSep SEC 2000).[2]
-
HPLC system with UV detector.
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another buffer that ensures protein stability.
-
Purified PEGylation reaction mixture.
Methodology:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at a low flow rate (e.g., 0.5 mL/min).
-
Inject the filtered and degassed sample onto the column.
-
Run the separation isocratically at the optimized flow rate.
-
Monitor the elution profile at 280 nm.
-
Collect fractions corresponding to the different peaks.
-
Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to identify the desired PEGylated species.
Protocol 2: pH Gradient Ion Exchange Chromatography (IEX)
Objective: To separate PEGylated species based on differences in surface charge.
Materials:
-
Cation exchange (CEX) or anion exchange (AEX) column (e.g., YMC BioPro SF).[8]
-
HPLC system with a gradient pump and UV detector.
-
Buffer A: Low ionic strength buffer at the starting pH.
-
Buffer B: Low ionic strength buffer at the final pH.
-
Purified PEGylation reaction mixture, buffer-exchanged into Buffer A.
Methodology:
-
Equilibrate the IEX column with Buffer A.
-
Load the sample onto the column.
-
Wash the column with Buffer A to remove unbound molecules.
-
Elute the bound proteins using a linear pH gradient from Buffer A to Buffer B.
-
Monitor the elution at 280 nm.
-
Collect fractions and analyze for the presence and purity of the target PEGylated protein.
Protocol 3: Reversed-Phase HPLC (RP-HPLC) for PEGylated Proteins
Objective: To achieve high-resolution separation of PEGylated and unmodified proteins.
Materials:
-
Reversed-phase column (e.g., Jupiter 300 C4).[11]
-
HPLC system with a gradient pump and UV detector.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[11]
-
Purified PEGylation reaction mixture.
Methodology:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample.
-
Elute the proteins using a shallow linear gradient of Mobile Phase B (e.g., 1-2% per minute).[11]
-
Optionally, maintain the column at a moderately elevated temperature (e.g., 45°C) to improve peak shape and resolution.[11]
-
Monitor the elution at 280 nm.
-
Collect and analyze fractions.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of PEGylated proteins.
Caption: A logical decision tree for troubleshooting common issues in PEGylated molecule purification.
References
- 1. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 4. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ymcamerica.com [ymcamerica.com]
- 9. benchchem.com [benchchem.com]
- 10. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blob.phenomenex.com [blob.phenomenex.com]
- 12. lcms.cz [lcms.cz]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. biopharminternational.com [biopharminternational.com]
- 18. enovatia.com [enovatia.com]
- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PEGylated protein separations: challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of Boc-NH-PEG6-amine Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, accurate characterization of PEGylated linkers is paramount for ensuring the quality, efficacy, and safety of novel therapeutics. This guide provides a detailed comparison of mass spectrometry and other analytical techniques for the characterization of Boc-NH-PEG6-amine, a common heterobifunctional linker. Experimental protocols and supporting data are presented to aid in method selection and implementation.
Introduction to this compound Characterization
This compound is a monodisperse polyethylene glycol (PEG) linker featuring a Boc-protected amine and a terminal primary amine. This structure is valuable in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs). Verifying the identity, purity, and stability of this linker is a critical step in the drug development pipeline. Mass spectrometry stands out as a primary tool for this purpose due to its high sensitivity and ability to provide precise mass information. This guide will delve into the mass spectrometric characterization of this compound and compare it with alternative analytical methods.
Mass Spectrometry for High-Confidence Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a discrete molecule like this compound, with a molecular formula of C19H40N2O8 and a monoisotopic mass of 424.2788 g/mol , mass spectrometry can unequivocally confirm its identity.[1]
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the primary amine and the carbamate nitrogen can be protonated, leading to the observation of singly and doubly charged ions.
Expected Ions in ESI-MS:
| Ion Species | Description | Calculated m/z |
| [M+H]+ | Protonated molecule | 425.2861 |
| [M+Na]+ | Sodium adduct | 447.2680 |
| [M+K]+ | Potassium adduct | 463.2420 |
| [M+2H]2+ | Doubly protonated molecule | 213.1477 |
Note: The observed m/z values may vary slightly depending on instrument calibration and resolution.
Collision-induced dissociation (CID) of the protonated molecule can provide structural information. A key fragmentation pathway for Boc-protected amines is the McLafferty rearrangement, which results in the loss of isobutylene (56 Da) and subsequent loss of carbon dioxide (44 Da).
Expected Fragmentation Ions in ESI-MS/MS:
| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Description |
| 425.2861 | Loss of C4H8 | 369.2233 | Loss of isobutylene |
| 425.2861 | Loss of C5H9NO2 | 325.2335 | Loss of the Boc group |
| 369.2233 | Loss of CO2 | 325.2335 | Subsequent loss of carbon dioxide |
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve this compound in a suitable solvent such as methanol, acetonitrile, or water to a final concentration of 1-10 µg/mL.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5-4.5 kV
-
Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation)
-
Source Temperature: 100-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Desolvation Temperature: 250-350 °C
-
-
Data Acquisition: Acquire full scan mass spectra over a range of m/z 100-1000. For fragmentation analysis, perform MS/MS on the [M+H]+ ion.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF is another soft ionization technique that is particularly useful for analyzing polymers and other large molecules. For a small, discrete molecule like this compound, MALDI-TOF can provide rapid and accurate mass determination.
Expected Ions in MALDI-TOF MS:
| Ion Species | Description | Calculated m/z |
| [M+H]+ | Protonated molecule | 425.2861 |
| [M+Na]+ | Sodium adduct | 447.2680 |
| [M+K]+ | Potassium adduct | 463.2420 |
Experimental Protocol: MALDI-TOF MS
-
Matrix and Cationizing Agent Preparation:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Cationizing Agent (optional but recommended for PEGs): Prepare a 10 mg/mL solution of sodium trifluoroacetate (NaTFA) in water.
-
-
Sample Preparation: Mix the this compound sample (typically 1 mg/mL) with the matrix solution and the cationizing agent solution in a 1:10:1 (sample:matrix:cationizing agent) ratio.
-
Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (dried-droplet method).
-
MS Parameters (Positive Ion Reflector Mode):
-
Laser: Nitrogen laser (337 nm)
-
Accelerating Voltage: 20-25 kV
-
Reflector Voltage: Optimized for the mass range
-
-
Data Acquisition: Acquire spectra by averaging multiple laser shots.
Comparison with Alternative Characterization Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization often involves orthogonal techniques.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) | Separates components of a mixture based on their interaction with a stationary phase. CAD is a universal detector that measures charge imparted to analyte particles after nebulization and drying, making it suitable for non-chromophoric compounds.[2] | - Quantitative capability without the need for a chromophore.[3] - Can assess purity and identify impurities. - Robust and reproducible. | - Does not provide direct molecular weight information. - Requires volatile mobile phases. - Response can be non-linear. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and connectivity of atoms in a molecule based on the interaction of nuclear spins with an external magnetic field. | - Provides unambiguous structural elucidation.[4] - Can determine the purity of functionalized PEGs.[5] - Quantitative (qNMR). | - Lower sensitivity compared to mass spectrometry. - Requires higher sample concentrations. - Complex spectra for larger or heterogeneous molecules. |
Experimental Protocol: HPLC-CAD
-
Chromatographic System: An HPLC system equipped with a CAD detector.
-
Column: A suitable reversed-phase column (e.g., C18) or a HILIC column for polar analytes.
-
Mobile Phase: A gradient of volatile solvents, such as acetonitrile and water with a volatile modifier like formic acid or ammonium formate.
-
CAD Settings:
-
Evaporation Temperature: 35-50 °C
-
Gas Pressure: 35 psi
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase.
-
Injection and Data Analysis: Inject the sample and integrate the peak areas for quantification against a standard curve.
Visualizing the Workflow
Caption: Workflow for the characterization of this compound by mass spectrometry.
References
- 1. BOC-NH-PEG6-NH2 | CAS:1091627-77-8 | Biopharma PEG [biochempeg.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Boc-NH-PEG6-amine: HPLC vs. Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like Boc-NH-PEG6-amine is a critical step in the development of complex molecules such as PROTACs and antibody-drug conjugates. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for determining the reaction purity of this compound, supported by experimental data and detailed protocols.
The heterobifunctional linker, this compound, plays a crucial role in modern drug discovery, enabling the precise conjugation of different molecular entities. Its purity directly impacts the quality, efficacy, and safety of the final therapeutic agent. While HPLC is a widely adopted method for purity analysis, alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages and disadvantages. This guide will delve into a head-to-head comparison of these methods.
Principles of Separation and Analysis
The primary analytical challenge in assessing the purity of this compound lies in separating the target molecule from potential impurities. These impurities can include starting materials, by-products from incomplete reactions, and degradation products.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the analysis of such compounds.[1] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (commonly C18) and a polar mobile phase.[1] Due to the lack of a strong UV chromophore in the PEG backbone, detection can be challenging. Therefore, detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often preferred over standard UV detectors. These detectors are mass-based and provide a more uniform response for compounds without chromophores.[2][3]
Comparative Analysis of Key Techniques
The choice of analytical method depends on various factors including the specific information required (e.g., purity, impurity identification), sample throughput needs, and available instrumentation.
| Feature | HPLC with ELSD/CAD | UPLC with MS | Quantitative NMR (qNMR) | Mass Spectrometry (Direct Infusion) |
| Primary Use | Routine purity determination and quantification. | High-throughput purity analysis and impurity identification. | Absolute purity determination and structural confirmation. | Rapid molecular weight confirmation. |
| Resolution | Good | Excellent | Not applicable (non-separative) | Not applicable (non-separative) |
| Sensitivity | Moderate (ng range) | High (pg to fg range) | Low (µg to mg range) | High (pg to fg range) |
| Analysis Time | 15-30 minutes | 2-10 minutes | 5-15 minutes | < 5 minutes |
| Quantitative Accuracy | Good to Excellent | Good (with appropriate standards) | Excellent (Primary method) | Semi-quantitative |
| Impurity Identification | Limited (retention time matching) | Excellent (mass-to-charge ratio) | Good (structural elucidation) | Good (mass-to-charge ratio) |
| Cost (Instrument) | Moderate | High | High | Moderate to High |
| Solvent Consumption | High | Low | Low | Very Low |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below to facilitate a practical comparison.
Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
This method is well-suited for the routine quality control of this compound, providing robust quantification of purity.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35 °C
-
Gas Pressure: 60 psi
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
For higher throughput and impurity identification, UPLC coupled with a mass spectrometer is the method of choice.
Instrumentation:
-
UPLC system with a binary pump, autosampler, and column oven.
-
Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-4 min: 2% to 98% B
-
4-5 min: 98% B
-
5-5.1 min: 98% to 2% B
-
5.1-6 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
MS Conditions (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 100-1000.
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 0.1 mg/mL.
Quantitative NMR (qNMR) Spectroscopy
qNMR provides a direct and highly accurate measurement of purity without the need for a reference standard of the analyte itself.[4][5]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard protons.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
Data Analysis: The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Visualization of Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Conclusion
The selection of an appropriate analytical technique for determining the purity of this compound is contingent on the specific requirements of the analysis. For routine quality control where a robust and reliable quantification is needed, RP-HPLC with CAD or ELSD detection is a highly suitable method. When higher throughput, increased sensitivity, and the identification of unknown impurities are critical, UPLC-MS offers significant advantages. For the definitive determination of absolute purity and structural confirmation, qNMR stands as a primary, non-separative technique. Finally, for rapid confirmation of the molecular weight, direct infusion mass spectrometry can be employed. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of their synthetic intermediates, ultimately contributing to the successful development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 3. reachseparations.com [reachseparations.com]
- 4. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 5. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Boc-NH-PEG6-amine and Fmoc-NH-PEG6-amine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting group strategy is a critical determinant of yield, purity, and overall efficiency. When incorporating polyethylene glycol (PEG) linkers to enhance the pharmacokinetic properties of a peptide, the selection between a tert-butyloxycarbonyl (Boc) protected linker and a 9-fluorenylmethoxycarbonyl (Fmoc) protected linker is a primary consideration. This guide provides a comprehensive comparison of Boc-NH-PEG6-amine and Fmoc-NH-PEG6-amine, supported by established principles of peptide chemistry and detailed experimental protocols.
At a Glance: Key Differences and Considerations
The fundamental distinction between this compound and Fmoc-NH-PEG6-amine lies in the chemical lability of the protecting group, which dictates the entire synthetic strategy. The Boc group is removed under acidic conditions, while the Fmoc group is cleaved by a base.[1] This orthogonality forms the basis of modern peptide synthesis, allowing for the selective deprotection of the α-amino group while side-chain protecting groups remain intact.[][3]
| Feature | This compound | Fmoc-NH-PEG6-amine |
| Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Strong acid (e.g., Trifluoroacetic Acid - TFA)[1] | Mild base (e.g., Piperidine in DMF)[1] |
| Orthogonality | Used in Boc/Bzl strategy; side chains protected with benzyl-based groups, cleaved by strong acids like HF.[3] | Used in Fmoc/tBu strategy; side chains protected with t-butyl-based groups, cleaved by TFA.[][3] |
| Compatibility | Suitable for peptides that are stable to repeated acid treatment. | Ideal for peptides with acid-sensitive residues (e.g., tryptophan, methionine) and for synthesizing complex peptides.[] |
| Potential Side Reactions | - Alkylation from t-butyl carbocations.[3]- Diketopiperazine formation.[5] | - Diketopiperazine formation, especially with Pro or Gly at the C-terminus.- Racemization of sensitive amino acids like His and Cys during activation.[] |
| Resin Compatibility | Commonly used with Merrifield or PAM resins.[5] | Compatible with a wide range of resins, including Wang, Rink Amide, and 2-chlorotrityl resins.[6] |
| Final Cleavage | Typically requires harsh conditions (e.g., HF) to cleave the peptide from the resin and remove side-chain protecting groups.[7] | Milder final cleavage with TFA, which simultaneously removes t-butyl based side-chain protecting groups.[7] |
| Cost Consideration | Boc-amino acids are generally less expensive. | Fmoc-amino acids and coupling reagents can be more costly. |
Signaling Pathways and Experimental Workflows
The choice between Boc and Fmoc strategies dictates the overall workflow of the solid-phase peptide synthesis. The following diagrams illustrate the general sequence of steps for incorporating the PEG linker and the respective deprotection pathways.
Caption: General workflow for SPPS incorporating a PEG linker.
Caption: Deprotection pathways for Boc and Fmoc protecting groups.
Experimental Protocols
The following are detailed, representative protocols for the key steps involving the incorporation of this compound and Fmoc-NH-PEG6-amine into a peptide synthesis workflow. These protocols are based on standard, widely accepted procedures and may require optimization based on the specific resin and peptide sequence.
Protocol 1: Coupling of this compound to Merrifield Resin
This protocol is suitable for attaching the Boc-protected linker to a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Potassium iodide (KI)
-
Ethanol (EtOH)
-
Deionized water
-
Dioxane
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Preparation of the Cesium Salt:
-
Dissolve this compound (1 equivalent) in ethanol (2 mL/mmol) and add deionized water (0.5 mL/mmol).
-
Adjust the pH to 7 with a 2 M aqueous solution of Cs₂CO₃.
-
Evaporate the solution to dryness under reduced pressure.
-
Add dioxane and evaporate to dryness again. Repeat this step to ensure the salt is anhydrous.
-
-
Resin Swelling:
-
Swell the Merrifield resin in DCM for 1 hour.
-
Wash the resin with DMF (3 times).
-
-
Coupling Reaction:
-
Add the prepared cesium salt of this compound (1.2 equivalents relative to resin loading) dissolved in DMF to the swollen resin.
-
Add a catalytic amount of KI (0.1 equivalents).
-
Heat the reaction mixture at 50°C overnight with gentle agitation.
-
-
Washing:
-
After the reaction is complete, wash the resin sequentially with DMF (3 times), DMF/water (1:1) (3 times), DMF (3 times), DCM (3 times), and MeOH (3 times).
-
-
Drying:
-
Dry the resin in vacuo over KOH. The resin is now ready for the first deprotection step.
-
Protocol 2: Deprotection of the Boc Group
Materials:
-
Boc-PEG6-functionalized resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
Procedure:
-
Swell the resin in DCM for 30 minutes.
-
Pre-wash: Treat the resin with a solution of 50% TFA in DCM for 5 minutes.
-
Deprotection: Drain the pre-wash solution and add fresh 50% TFA in DCM. Agitate for 20-30 minutes.
-
Washing: Wash the resin with DCM (3 times) and then MeOH (3 times) to remove excess TFA.
-
Neutralization:
-
Wash the resin with DCM (3 times).
-
Treat the resin with a 10% solution of DIEA in DCM for 10 minutes (2 times).
-
Wash the resin with DCM (3 times) and DMF (3 times) to prepare for the coupling of the first amino acid.
-
Protocol 3: Coupling of Fmoc-NH-PEG6-amine to Hydroxymethyl Resin (e.g., Wang Resin)
This protocol describes the attachment of the Fmoc-protected linker to a resin with a hydroxymethyl functional group.
Materials:
-
Wang resin (or other hydroxymethyl-functionalized resin)
-
Fmoc-NH-PEG6-amine
-
Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 1 hour.
-
Activation of the Linker:
-
In a separate vessel, dissolve Fmoc-NH-PEG6-amine (5 equivalents relative to resin loading) in DCM.
-
Add a solution of DIC (2.5 equivalents) in DCM to the linker solution.
-
Stir the mixture at 0°C for 20 minutes.[8]
-
-
Coupling Reaction:
-
Remove the DCM from the activated linker solution by evaporation under reduced pressure.
-
Dissolve the residue in a minimal amount of DMF.
-
Add the activated linker solution to the swollen resin.
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
Agitate the mixture at room temperature for 2-4 hours.[8]
-
-
Capping of Unreacted Hydroxyl Groups (Optional but Recommended):
-
Wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride and pyridine in DMF to cap any unreacted hydroxyl groups.
-
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Drying: Dry the resin in vacuo. The resin is now ready for the first Fmoc deprotection step.
Protocol 4: Deprotection of the Fmoc Group
Materials:
-
Fmoc-PEG6-functionalized resin
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.[6]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the coupling of the first amino acid.
Conclusion
The choice between this compound and Fmoc-NH-PEG6-amine is fundamentally a choice between two well-established and robust solid-phase peptide synthesis strategies.
-
Fmoc-NH-PEG6-amine is generally favored in modern peptide synthesis due to the milder deprotection conditions, which are compatible with a wider range of sensitive amino acids and complex peptide sequences.[] The final cleavage from the resin is also typically milder than in the Boc strategy.
-
This compound remains a viable and cost-effective option, particularly for simpler peptides that are not susceptible to acid-catalyzed side reactions. The Boc strategy can sometimes be advantageous in preventing certain side reactions like diketopiperazine formation compared to the Fmoc strategy.[5]
Ultimately, the decision should be based on the specific requirements of the target peptide, including its sequence, length, and any post-synthesis modifications, as well as the available equipment and expertise within the laboratory. By carefully considering the factors outlined in this guide, researchers can make an informed decision to optimize the synthesis of their PEGylated peptides.
References
The Superiority of Boc-NH-PEG6-amine: A Comparative Guide to Advanced Crosslinkers
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. While traditional crosslinkers have long served the scientific community, a new generation of reagents offers significant advantages. This guide provides an objective, data-driven comparison of Boc-NH-PEG6-amine with traditional crosslinkers, demonstrating its superior performance in modern bioconjugation applications.
At the forefront of advanced crosslinking technology is this compound, a heterobifunctional linker that incorporates a polyethylene glycol (PEG) spacer. This seemingly simple addition confers a multitude of benefits over conventional crosslinkers like Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and N-hydroxysuccinimide (NHS) esters. These advantages, including enhanced hydrophilicity, reduced aggregation, improved pharmacokinetics, and greater stability, are not merely theoretical; they are substantiated by a growing body of experimental evidence.
Unveiling the Advantages: A Head-to-Head Comparison
The limitations of traditional crosslinkers often manifest as challenges in the development of sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs). The inherent hydrophobicity of many cytotoxic payloads, when combined with hydrophobic linkers, can lead to aggregation, reduced solubility, and rapid clearance from circulation. Furthermore, the stability of the linkage itself is a paramount concern, as premature cleavage can lead to off-target toxicity and diminished efficacy.
This compound and other PEGylated linkers directly address these shortcomings. The PEG spacer imparts a hydrophilic character to the entire conjugate, mitigating the hydrophobicity of the payload and improving overall solubility and stability.[1][][3] This is particularly crucial when aiming for higher drug-to-antibody ratios (DARs), as PEGylation can prevent the aggregation that often plagues highly loaded ADCs.[3]
Moreover, the nature of the chemical bond formed by the crosslinker is a critical determinant of conjugate stability. Traditional maleimide-based linkers, such as SMCC, form a thioether bond that is susceptible to a retro-Michael reaction, especially in the presence of other thiols in vivo.[4][5] This can lead to deconjugation and the premature release of the payload. While the Boc-protected amine of this compound is stable, the subsequent linkage formed after deprotection and conjugation depends on the reactive partner. However, the overall design of PEGylated linkers often contributes to more stable and effective bioconjugates.
Quantitative Data at a Glance: Performance Metrics
To provide a clear and concise overview, the following tables summarize the key performance differences between this compound (representing PEGylated linkers) and traditional crosslinkers based on published experimental data.
Table 1: Physicochemical Properties
| Property | This compound (PEGylated) | Traditional Crosslinkers (e.g., SMCC) |
| Solubility of Conjugate | High | Low (especially with hydrophobic payloads) |
| Aggregation Tendency | Low, even at high DARs[3] | High, particularly with increasing DAR[6] |
| Hydrophilicity | High[1][] | Low |
Table 2: Pharmacokinetic and In Vivo Performance
| Parameter | PEGylated Linkers | Traditional Linkers (e.g., SMCC) |
| Plasma Half-life | Extended[7] | Shorter[7] |
| In Vivo Stability | Generally higher | Susceptible to retro-Michael reaction (maleimides)[4][5] |
| Selectivity Window | Wider[3] | Narrower[3] |
| In Vivo Efficacy | Often improved due to better PK/PD[7] | Can be limited by instability and rapid clearance |
Table 3: Cytotoxicity and Efficacy of Antibody-Maytansinoid Conjugates
| Linker Type | IC50 on Antigen-Positive Cells (M) | IC50 on Antigen-Negative Cells (M) | Selectivity (Ratio of IC50 values) |
| PEG-containing | 1.5 x 10⁻¹¹ | 1.0 x 10⁻⁹ | 67 |
| SMCC | 3.0 x 10⁻¹¹ | 0.3 x 10⁻⁹ | 10 |
| SPDB (non-PEGylated) | 2.5 x 10⁻¹¹ | 0.2 x 10⁻⁹ | 8 |
Data adapted from a study comparing hydrophilic PEG-containing linkers with traditional hydrophobic linkers (SMCC and SPDB) for the conjugation of maytansinoids to antibodies.[3] A higher selectivity ratio indicates a wider therapeutic window.
Experimental Insight: Protocols for Bioconjugation
To facilitate the practical application of this knowledge, detailed experimental protocols for the preparation of an Antibody-Drug Conjugate (ADC) using both a traditional crosslinker (SMCC) and a Boc-protected PEG linker are provided below.
Protocol 1: ADC Preparation using the Traditional Crosslinker SMCC
This protocol outlines a two-step process for conjugating a thiol-containing drug to an antibody via the heterobifunctional crosslinker SMCC.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Thiol-containing cytotoxic drug (e.g., MMAE)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching solution (e.g., 1 M Tris, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Modification:
-
Dissolve the antibody in the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Prepare a stock solution of SMCC in anhydrous DMSO (e.g., 10 mM).
-
Add a 10-fold molar excess of the SMCC stock solution to the antibody solution with gentle mixing.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification of the Activated Antibody:
-
Remove excess, unreacted SMCC by size-exclusion chromatography using the Reaction Buffer.
-
-
Conjugation with Thiol-containing Drug:
-
Dissolve the thiol-containing drug in DMSO to a known concentration.
-
Add a 1.5-fold molar excess of the drug solution to the purified, SMCC-activated antibody.
-
Incubate the reaction for 4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a final concentration of 10 mM cysteine or N-acetylcysteine and incubating for 30 minutes.
-
Purify the resulting ADC by size-exclusion chromatography to remove excess drug and other small molecules.
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Protocol 2: ADC Preparation using a Boc-NH-PEG-NHS Ester Linker
This protocol describes a sequential conjugation strategy utilizing a Boc-protected PEG linker.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 8.0-8.5 for NHS ester reaction)
-
Boc-NH-PEGn-NHS ester
-
Cytotoxic drug with a primary or secondary amine
-
Anhydrous DMSO or DMF
-
Deprotection solution (e.g., Trifluoroacetic acid (TFA) in dichloromethane (DCM))
-
Activation reagent for the drug's carboxyl group (if applicable, e.g., HBTU/DIPEA)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody-Linker Conjugation:
-
Dissolve the antibody in PBS, pH 8.0-8.5, to a concentration of 5-10 mg/mL.
-
Prepare a stock solution of Boc-NH-PEGn-NHS ester in anhydrous DMSO.
-
Add a 5- to 10-fold molar excess of the linker solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Purify the Boc-protected PEG-antibody conjugate by size-exclusion chromatography.
-
-
Boc Deprotection:
-
Lyophilize the purified conjugate.
-
Dissolve the lyophilized powder in a deprotection solution (e.g., 50% TFA in DCM) and incubate for 30 minutes at room temperature.
-
Remove the deprotection solution under vacuum.
-
-
Drug Conjugation:
-
If the drug has a carboxylic acid, pre-activate it using a coupling reagent like HBTU in the presence of a base such as DIPEA.
-
Dissolve the deprotected PEG-antibody and the activated drug (or drug with a reactive amine) in a suitable buffer (e.g., PBS, pH 7.4).
-
Mix the components and incubate for 2-4 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the final ADC using size-exclusion chromatography.
-
Characterize the ADC for protein concentration and DAR as described in Protocol 1.
-
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes.
Conclusion: A Clear Choice for Advanced Bioconjugation
References
Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that significantly impacts the efficacy, safety, and pharmacokinetic profile of therapeutic molecules like antibody-drug conjugates (ADCs). While Poly(ethylene glycol) (PEG) has long been the gold standard, its limitations, including potential immunogenicity and non-biodegradability, have catalyzed the development of innovative alternatives. This guide provides an objective comparison of promising alternatives to PEG linkers, supported by experimental data, to inform the selection of the optimal linker for your bioconjugation needs.
The Limitations of the Gold Standard: Poly(ethylene glycol) (PEG)
Poly(ethylene glycol) has been extensively used to enhance the solubility, stability, and circulation half-life of bioconjugates. Its hydrophilic and flexible nature can shield the conjugated molecule from enzymatic degradation and the host immune system. However, the widespread use of PEG has unveiled several drawbacks. A notable concern is the "PEG dilemma," where a significant portion of the population exhibits pre-existing anti-PEG antibodies, potentially leading to accelerated clearance of PEGylated therapeutics and hypersensitivity reactions.[1] Furthermore, PEG is not biodegradable, raising concerns about potential long-term tissue accumulation and toxicity.[1] These challenges have fueled the search for alternative linkers that offer the benefits of PEG without its associated liabilities.
Emerging Alternatives: A New Generation of Linkers
Several classes of alternative linkers have emerged, offering distinct advantages in terms of biocompatibility, biodegradability, and performance. This guide focuses on three prominent alternatives: polysarcosine, polypeptides, and polysaccharides.
Polysarcosine (PSar): The "Stealth" Polypeptoid
Polysarcosine, a polypeptoid based on the endogenous amino acid sarcosine (N-methylated glycine), has emerged as a leading alternative to PEG.[2] It shares PEG's hydrophilicity and "stealth" properties, which help to reduce non-specific protein interactions and prolong circulation time.[3]
Performance Comparison: Polysarcosine vs. PEG
Experimental studies have demonstrated that PSar-based linkers can offer comparable or even superior performance to PEG linkers, particularly in the context of high-load ADCs.
| Performance Metric | Polysarcosine (PSar) Linker | PEG Linker | Key Findings |
| Drug-to-Antibody Ratio (DAR) | High DAR (e.g., 8) is achievable with good physicochemical properties. | High DAR often leads to aggregation and poor pharmacokinetics. | PSar can more effectively mask the hydrophobicity of the payload, enabling higher drug loading without compromising stability.[4] |
| In Vitro Cytotoxicity (IC50) | Comparable or slightly higher potency in some studies. (e.g., PSar-IFN: 80 pg/mL) | Standard benchmark for in vitro potency. (e.g., PEG-IFN: 136 pg/mL) | PSar-conjugated bioconjugates maintain high cytotoxic activity against target cells.[3] |
| Pharmacokinetics (PK) | Slower clearance rates and longer half-life compared to equivalent length PEG. (e.g., ADC-PSAR12 clearance: 38.9 mL/day/kg) | Prone to accelerated blood clearance in the presence of anti-PEG antibodies. (e.g., ADC-PEG12 clearance: 47.3 mL/day/kg) | The "stealth" property of PSar can lead to improved circulation times.[4] |
| In Vivo Efficacy | Superior tumor growth inhibition in some preclinical models. | Effective tumor growth inhibition but can be limited by clearance. | PSar-ADCs can exhibit enhanced tumor accumulation and therapeutic effect.[3] |
| Immunogenicity | Considered non-immunogenic. | Can elicit anti-PEG antibodies, leading to reduced efficacy and potential safety issues. | PSar's biocompatibility and resemblance to natural polypeptides minimize the risk of an immune response.[2] |
| Biodegradability | Biodegradable. | Non-biodegradable. | PSar breaks down into natural metabolites, avoiding long-term accumulation.[2] |
Diagram: Structural Comparison of PEG and Polysarcosine
Caption: Chemical structures of PEG and Polysarcosine (PSar) repeating units.
Polypeptide Linkers: Tunable and Biodegradable Spacers
Naturally occurring or synthetic amino acid sequences provide a highly versatile and biodegradable alternative to PEG.[4] These linkers can be precisely engineered to control length, rigidity, and cleavability, offering a high degree of customization.[5]
Performance Characteristics of Polypeptide Linkers
While direct, comprehensive quantitative comparisons with PEG are less common in the literature, studies on polypeptide-based linkers highlight several key advantages:
-
Biodegradability: Polypeptide linkers are degraded by endogenous proteases into natural amino acids, minimizing the risk of long-term toxicity.[4]
-
Low Immunogenicity: The use of naturally occurring amino acids generally results in low immunogenicity.[4]
-
Tunable Properties: The amino acid sequence can be engineered to achieve specific conformations, solubility profiles, and cleavage sites for controlled drug release. For example, sequences like (Gly-Ser)n are often used to create flexible and hydrophilic linkers.[4]
-
Improved Stability: Certain peptide sequences have been shown to enhance the in vivo stability of ADCs compared to some traditional cleavable linkers.[4]
Diagram: General Structure of a Polypeptide-Linked Bioconjugate
Caption: General structure of a polypeptide-linked bioconjugate.
Polysaccharide Linkers: Natural and Hydrophilic Polymers
Polysaccharides, such as dextran, are another class of natural polymers being explored as alternatives to PEG.[4] Their high hydrophilicity and biocompatibility make them attractive candidates for improving the properties of bioconjugates.[2]
Performance Characteristics of Polysaccharide Linkers
Data on the direct comparison of polysaccharide linkers with PEG in ADCs is still emerging. However, studies on dextran-protein conjugates have shown:
-
Enhanced Immunogenicity of the Conjugated Protein: In some cases, dextran conjugation can enhance the antibody response to the protein it is attached to, which could be beneficial for vaccine development.[4][6]
-
Biocompatibility and Biodegradability: Dextran is a natural polymer that is biodegradable and generally considered biocompatible.
-
High Hydrophilicity: The abundance of hydroxyl groups in polysaccharides imparts excellent water solubility.
Experimental Protocols
Synthesis of Phenylthioester-Functionalized Polysarcosine (PhS-PSar)
This protocol describes the synthesis of a polysarcosine chain with a reactive phenylthioester group for subsequent conjugation to a cysteine-containing biomolecule.
Materials:
-
Sarcosine N-carboxyanhydride (SarNCA)
-
γ-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)esteryl L-glutamate N-Carboxyanhydride (EG3GluNCA)
-
Trimethylsilyl phenyl sulfide (PhS-TMS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
Procedure:
-
In a glovebox, add EG3GluNCA (5.0 equiv) in anhydrous DMF to PhS-TMS (1.0 equiv) and stir for 1 hour at room temperature.
-
Add SarNCA (200.0 equiv) to the mixture and stir for another 48 hours at room temperature.
-
Precipitate the polymer in anhydrous diethyl ether.
-
Centrifuge the mixture and redissolve the polymer pellet in ultrapure water.
-
Purify the polymer using a desalting column.
-
Lyophilize the collected polymer solution to obtain a fluffy powder.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells and is a common way to determine the cytotoxicity of bioconjugates like ADCs.[4]
Diagram: Workflow of an In Vitro Cytotoxicity (MTT) Assay
Caption: Workflow of an in vitro cytotoxicity (MTT) assay.
Procedure:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a suitable density and incubate overnight.[4]
-
ADC Treatment: Prepare serial dilutions of the bioconjugate and a control in cell culture medium and add them to the wells.[4]
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a humidified CO2 incubator.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to a purple formazan precipitate.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[4]
-
Data Analysis: Plot cell viability against the logarithm of the bioconjugate concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which is influenced by the number of conjugated drug-linker molecules.
Diagram: Workflow for DAR Determination using HIC
Caption: Workflow for DAR determination using HIC.
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase A.[4]
-
Chromatographic System: Use an HPLC system equipped with a HIC column.[4]
-
Mobile Phases:
-
Gradient Elution: Run a linear gradient from high salt to low salt to elute the different ADC species.[4]
-
Detection: Detect the eluting species by UV absorbance at 280 nm.[4]
-
Data Analysis: Integrate the peak areas of the different species (e.g., DAR0, DAR2, DAR4, etc.) and calculate the weighted average DAR.
Conclusion
The landscape of bioconjugation is evolving beyond the traditional reliance on PEG linkers. Alternatives such as polysarcosine, polypeptides, and polysaccharides offer compelling advantages, including improved biocompatibility, biodegradability, and reduced immunogenicity.[4] Polysarcosine, in particular, has demonstrated significant promise in preclinical studies, often outperforming PEG in key performance metrics for high-DAR ADCs.[4] While more comprehensive, direct comparative data is needed for some of the other alternatives, the available evidence strongly suggests that these novel linkers will play a crucial role in the development of the next generation of safer and more effective bioconjugates. The choice of linker should be carefully considered based on the specific application, the properties of the biomolecule and payload, and the desired therapeutic outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dextran Conjugates - Bio-Synthesis, Inc. [biosyn.com]
- 4. Enhanced immunogenicity of protein-dextran conjugates: I. Rapid stimulation of enhanced antibody responses to poorly immunogenic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. Immunogenic properties of alpha (1----6) dextran, its protein conjugates, and conjugates of its breakdown products in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of Protein PEGylation: A Comparative Overview
For researchers, scientists, and drug development professionals, the precise quantitative analysis of polyethylene glycol (PEG)ylation on therapeutic proteins is a critical aspect of characterization and quality control. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific needs.
The covalent attachment of PEG to a protein, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a protein's pharmacokinetic profile, increase its stability, and reduce its immunogenicity. However, the inherent heterogeneity of PEGylation reactions necessitates robust analytical methods to quantify the degree of PEGylation, identify positional isomers, and detect impurities. This guide delves into a comparative analysis of the most common techniques employed for this purpose: Size-Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Mass Spectrometry (MS).
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical method for quantifying protein PEGylation is contingent on a variety of factors, including the specific information required, the physicochemical properties of the PEGylated protein, and the available instrumentation. The following table summarizes the key quantitative performance metrics for each technique.
| Technique | Principle | Information Provided | Precision (%RSD) | Accuracy/Linearity (R²) | Sensitivity (LOD/LOQ) | Throughput |
| SEC | Separation based on hydrodynamic radius. | Degree of PEGylation, aggregation, presence of free PEG. | < 2.5% for relative peak area[1]. | ≥ 0.99[1][2]. | LOD: 3.125 µg/mL, LOQ: 12.5 µg/mL for PEG-GCSF[2]. | High |
| RP-HPLC | Separation based on hydrophobicity. | Degree of PEGylation, positional isomers. | High correlation (r(2) ≥ 0.995) with reference standards. | High correlation (r(2) ≥ 0.995)[3]. | High | Moderate |
| IEX | Separation based on surface charge. | Positional isomers, degree of PEGylation. | Can resolve isomers of mono- and di-PEGylated lysozyme[4]. | N/A | Moderate | Moderate |
| SDS-PAGE | Separation based on apparent molecular weight. | Estimation of molecular weight and degree of PEGylation. | CV% < 0.5% for Rf values. | Can differentiate between free and PEGylated interferon[5]. | Silver stain: ~0.002 µg, Coomassie: ~0.05 µg[5]. | High |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measurement of mass-to-charge ratio. | Absolute molecular weight, degree of PEGylation, identification of PEGylation sites. | High precision and accuracy with isotopically labeled standards[6]. | High[6]. | High | Moderate to Low |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. Below are generalized protocols for the key experiments cited.
Size-Exclusion Chromatography (SEC) for PEG-GCSF Analysis
This protocol is adapted from a method for determining the purity of PEGylated Granulocyte Colony-Stimulating Factor (PEG-GCSF)[2].
-
Instrumentation: A biocompatible HPLC system with a UV detector.
-
Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm.
-
Mobile Phase: Aqueous buffer (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the PEG-GCSF sample to a concentration within the linear range of the assay (e.g., 12.5 to 2,000 µg/mL) using the mobile phase.
-
Injection Volume: 10 µL.
-
Data Analysis:
-
Integrate the peak areas of the PEG-GCSF monomer and any high molecular weight aggregates.
-
Calculate the percentage of aggregates relative to the total peak area.
-
Quantify the PEG-GCSF concentration using a calibration curve generated from a series of standards of known concentrations.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for PEGylated Interferon α-2a
This protocol is based on a validated method for the quantification of a PEGylated interferon α-2a product[3].
-
Instrumentation: HPLC system with a UV detector.
-
Column: C4 or C8 reversed-phase column.
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
B: Acetonitrile with 0.1% TFA.
-
-
Gradient: A linear gradient from low to high percentage of mobile phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the PEGylated interferon α-2a sample in the initial mobile phase composition.
-
Data Analysis:
Ion-Exchange Chromatography (IEX) for PEGylated Proteins
This is a general protocol for the separation of PEGylated protein isomers.
-
Instrumentation: HPLC or FPLC system with a UV detector.
-
Column: A strong or weak cation or anion exchange column, depending on the protein's pI and the desired separation pH.
-
Buffers:
-
Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures the protein binds to the column.
-
Elution Buffer (Buffer B): High ionic strength buffer (containing NaCl or KCl) at the same pH as Buffer A.
-
-
Gradient: A linear gradient from 0% to 100% Buffer B.
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.
-
Detection: UV at 280 nm.
-
Sample Preparation: The PEGylated protein sample should be buffer-exchanged into the Binding Buffer.
-
Procedure:
-
Equilibrate the column with Binding Buffer.
-
Load the sample onto the column.
-
Wash the column with Binding Buffer to remove unbound molecules.
-
Elute the bound proteins using a salt gradient. Different PEGylated species and positional isomers will elute at different salt concentrations due to shielding of surface charges by the PEG chains[].
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for PEGylated Proteins
This protocol provides a basic framework for analyzing PEGylated proteins by SDS-PAGE[5][8].
-
Apparatus: Vertical electrophoresis system.
-
Gel: 4-12% Bis-Tris precast gel or a hand-casted polyacrylamide gel.
-
Running Buffer: MES or MOPS SDS running buffer.
-
Sample Preparation:
-
Mix the PEGylated protein sample with LDS sample buffer (4X) in a 3:1 ratio[8].
-
For reducing conditions, add a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol and heat at 70-95°C for 5-10 minutes.
-
-
Loading: Load approximately 1 µg of protein per well[8].
-
Electrophoresis: Run at a constant voltage (e.g., 200 V) for a specified time (e.g., 35 minutes)[8].
-
Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Data Analysis: The apparent molecular weight of the PEGylated protein is estimated by comparing its migration distance to that of molecular weight standards. PEGylated proteins often migrate at a higher apparent molecular weight than their actual molecular weight[8].
Mass Spectrometry (MS) for PEGylated Proteins
This is a generalized workflow for MALDI-TOF MS analysis.
-
Instrumentation: MALDI-TOF mass spectrometer.
-
Matrix: Sinapinic acid or a similar matrix suitable for proteins.
-
Sample Preparation:
-
Mix the PEGylated protein sample with the matrix solution.
-
Spot the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition:
-
Acquire mass spectra in linear mode for large molecules.
-
The laser power should be optimized for good signal-to-noise ratio without causing fragmentation.
-
-
Data Analysis: The mass spectrum will show a distribution of peaks corresponding to the different PEGylated species. The mass difference between the peaks corresponds to the mass of the PEG moiety, allowing for the determination of the degree of PEGylation.
Visualizing the Workflow and Logic
To better understand the process of quantitative analysis and the relationships between different analytical outcomes, the following diagrams have been generated.
Caption: Experimental workflow for quantitative analysis of protein PEGylation.
Caption: Logical relationships in PEGylated protein characterization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. Quantification of a pegylated interferon-alpha2a product by a customised and validated reverse phase-high performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Boc- and Fmoc-Protected PEG Linker Stability for Advanced Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups for polyethylene glycol (PEG) linkers is a critical determinant of success in the synthesis of complex bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. The stability of the protecting group dictates the orthogonality of the synthetic strategy, influencing yield, purity, and the overall integrity of the final molecule. This guide provides a comprehensive comparison of the stability of tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protected PEG linkers, supported by experimental data and detailed analytical protocols.
The fundamental difference between Boc and Fmoc protecting groups lies in their cleavage chemistry. The Boc group is labile to acid and is typically removed with trifluoroacetic acid (TFA), while the Fmoc group is labile to basic conditions, commonly cleaved by piperidine. This orthogonality is the cornerstone of many modern synthetic strategies, enabling the selective deprotection of functional groups.
Quantitative Stability Comparison
The stability of the protecting group is paramount to prevent premature deprotection and subsequent side reactions. The following tables summarize the quantitative data on the stability of Boc and Fmoc groups on a PEG linker under their respective cleavage conditions and other relevant chemical environments.
Table 1: Stability of Boc-Protected PEG Linkers
| Condition | Reagent | Temperature | Half-life (t½) | PEG Linker Integrity |
| Deprotection | 50% TFA in DCM | Room Temp. | Minutes | Generally stable, but prolonged exposure can lead to ether bond cleavage in the PEG chain. |
| Basic | 20% Piperidine in DMF | Room Temp. | Highly Stable | Stable |
| Nucleophilic | Thiolates, Amines | Room Temp. | Stable | Stable |
| Reductive | H₂/Pd | Room Temp. | Stable | Stable |
| Oxidative | mCPBA | Room Temp. | Stable | Susceptible to oxidation, especially at the ether linkages. |
Table 2: Stability of Fmoc-Protected PEG Linkers
| Condition | Reagent | Temperature | Half-life (t½) | PEG Linker Integrity |
| Deprotection | 20% Piperidine in DMF | Room Temp. | ~6-7 seconds[1][2] | Generally stable under standard deprotection times. |
| Acidic | 50% TFA in DCM | Room Temp. | Highly Stable | Generally stable, but prolonged exposure can lead to ether bond cleavage in the PEG chain. |
| Nucleophilic | Thiolates, Amines | Room Temp. | Labile to primary and secondary amines. | Stable |
| Reductive | H₂/Pd | Room Temp. | Can be cleaved under certain conditions. | Stable |
| Oxidative | mCPBA | Room Temp. | Stable | Susceptible to oxidation, especially at the ether linkages. |
Chemical Structures and Deprotection Pathways
The choice between Boc and Fmoc protection fundamentally alters the synthetic route and the conditions to which the PEG linker and any attached cargo are exposed.
Experimental Protocols
To quantitatively assess and compare the stability of Boc- and Fmoc-protected PEG linkers, the following detailed experimental protocols are provided.
Protocol 1: Stability Assessment of a Boc-Protected PEG Linker to Acidic Conditions
Objective: To quantify the rate of Boc deprotection and assess the stability of the PEG backbone under standard acidic cleavage conditions.
Materials:
-
Boc-NH-PEG-COOH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS, as a scavenger)
-
HPLC system with a C18 column and UV detector
-
LC-MS system for identification of degradation products
Procedure:
-
Reaction Setup: Prepare a 0.1 M solution of Boc-NH-PEG-COOH in DCM.
-
Initiation: Add an equal volume of a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the PEG linker solution at room temperature.
-
Time-course Analysis: At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a mobile phase containing a neutralizing agent (e.g., a buffer at pH 7).
-
HPLC Analysis: Inject the quenched sample into the HPLC system. Monitor the disappearance of the peak corresponding to the Boc-protected PEG linker and the appearance of the peak for the deprotected product.
-
Data Analysis: Calculate the percentage of remaining Boc-protected linker at each time point to determine the deprotection kinetics. Analyze for any new peaks that may indicate degradation of the PEG chain.
-
LC-MS Analysis: Analyze the samples from the later time points by LC-MS to identify the mass of any potential degradation products.
Protocol 2: Stability Assessment of an Fmoc-Protected PEG Linker to Basic Conditions
Objective: To quantify the rate of Fmoc deprotection and assess the stability of the PEG backbone under standard basic cleavage conditions.
Materials:
-
Fmoc-NH-PEG-COOH
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
HPLC system with a C18 column and UV detector
-
LC-MS system for identification of degradation products
Procedure:
-
Reaction Setup: Prepare a 0.1 M solution of Fmoc-NH-PEG-COOH in DMF.
-
Initiation: Add piperidine to the PEG linker solution to a final concentration of 20% (v/v) at room temperature.
-
Time-course Analysis: At specified time points (e.g., 0, 1, 2, 5, 10, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a mobile phase containing a neutralizing acid (e.g., 0.1% TFA in water/acetonitrile).
-
HPLC Analysis: Inject the quenched sample into the HPLC system. The deprotection can be monitored by the disappearance of the starting material and the appearance of the deprotected product. The formation of the dibenzofulvene-piperidine adduct can also be monitored by UV spectroscopy at around 301 nm.[3]
-
Data Analysis: Calculate the percentage of remaining Fmoc-protected linker at each time point to determine the deprotection kinetics. Analyze for any new peaks that may indicate degradation of the PEG chain.
-
LC-MS Analysis: Analyze the samples from the later time points by LC-MS to identify the mass of any potential degradation products.
Experimental Workflow for Stability Comparison
A systematic workflow is essential for a direct and reliable comparison of the stability of Boc- and Fmoc-protected PEG linkers.
Conclusion
The choice between Boc and Fmoc protecting groups for PEG linkers is a critical decision in the design of a synthetic strategy. The Boc group offers robustness towards basic and nucleophilic conditions, making it suitable for synthetic routes that involve these reagents. However, its removal requires strong acidic conditions that could potentially compromise acid-sensitive functionalities within the conjugated molecule or the PEG backbone itself with prolonged exposure.
Conversely, the Fmoc group provides the advantage of very mild, base-mediated deprotection, which is orthogonal to the acid-labile side-chain protecting groups commonly used in peptide synthesis.[1] This makes the Fmoc strategy highly attractive for the synthesis of complex molecules. However, the lability of the Fmoc group to amines necessitates careful planning of the synthetic route to avoid premature deprotection.
By understanding the quantitative stability profiles and employing rigorous analytical monitoring as outlined in this guide, researchers can make informed decisions to select the most appropriate protected PEG linker for their specific application, ultimately leading to higher yields, improved purity, and the successful synthesis of the target bioconjugate.
References
A Comparative Guide to Amine-Reactive PEGylation: Evaluating the Efficiency of Boc-NH-PEG6-amine Conjugation
For researchers, scientists, and drug development professionals, the strategic PEGylation of biomolecules is a cornerstone for enhancing therapeutic efficacy. The covalent attachment of polyethylene glycol (PEG) can improve a molecule's pharmacokinetic and pharmacodynamic properties by increasing solubility, stability, and circulation half-life while reducing immunogenicity.[1] The choice of the PEGylating reagent is critical and dictates the efficiency and specificity of the conjugation.
This guide provides an objective comparison of Boc-NH-PEG6-amine with other common amine-reactive PEGylation reagents. The tert-butyloxycarbonyl (Boc) protecting group on this compound offers a strategic advantage by allowing for controlled, stepwise conjugation. The Boc group is stable under various conditions and can be selectively removed under acidic conditions to reveal a primary amine, which is then ready to react with an activated functional group on a target molecule.[2][3] This contrasts with directly reactive reagents like N-hydroxysuccinimide (NHS) esters, which conjugate more rapidly but with potentially less control over the reaction.
Comparative Analysis of Amine-Reactive PEGylation Reagents
The efficiency of a PEGylation reaction is a multifactorial outcome influenced by the reactivity of the chemical groups, reaction conditions (pH, temperature, stoichiometry), and the inherent properties of the biomolecule being modified. Below is a summary of typical conjugation efficiencies and reaction conditions for common amine-reactive PEGylation strategies. The data presented are representative and can vary based on the specific substrates and experimental setup.
| Reagent Type | Reactive Group on PEG | Target Group on Biomolecule | Typical Reaction Time | Typical pH | Achievable Conjugation Efficiency (%) | Linkage Formed |
| Boc-Amine PEG (post-deprotection) | Amine (-NH₂) | Activated Ester (e.g., NHS-ester), Carboxylic Acid (with activators) | 2-12 hours | 7.0 - 8.5 | 70 - 90 | Amide |
| NHS-Ester PEG | N-Hydroxysuccinimide Ester | Amine (-NH₂) | 0.5 - 2 hours | 7.0 - 8.5 | 85 - 98 | Amide |
| Aldehyde PEG | Aldehyde (-CHO) | Amine (-NH₂) | 2 - 12 hours | 6.5 - 7.5 | 75 - 95 | Secondary Amine (post-reduction) |
| Isothiocyanate PEG | Isothiocyanate (-NCS) | Amine (-NH₂) | 4 - 12 hours | 8.0 - 9.5 | 60 - 85 | Thiourea |
Experimental Protocols
Accurate evaluation of conjugation efficiency relies on well-defined experimental protocols and robust analytical methods. High-performance liquid chromatography (HPLC) and mass spectrometry are standard techniques for quantifying the extent of PEGylation.[4][5][6]
Protocol 1: Boc Deprotection of this compound
Objective: To remove the Boc protecting group to yield the free amine for subsequent conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA (e.g., 50% v/v solution in DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected NH2-PEG6-amine.
Protocol 2: Conjugation of Deprotected NH2-PEG6-amine to an NHS-activated Protein
Objective: To conjugate the amine-terminated PEG to a protein with an available NHS ester.
Materials:
-
Deprotected NH2-PEG6-amine
-
NHS-activated protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Dissolve the NHS-activated protein in PBS buffer to a final concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of the deprotected NH2-PEG6-amine to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM.
-
Remove unreacted PEG and byproducts by size-exclusion chromatography.
Protocol 3: Quantification of PEGylation Efficiency by HPLC
Objective: To determine the percentage of conjugated protein.
Materials:
-
PEGylated protein sample
-
Unmodified protein standard
-
HPLC system with a suitable column (e.g., reverse-phase or size-exclusion) and detector (e.g., UV-Vis or charged aerosol detector).[4]
-
Appropriate mobile phases
Procedure:
-
Develop an HPLC method that can resolve the PEGylated protein from the unreacted protein.
-
Inject the unmodified protein standard to establish its retention time.
-
Inject the purified PEGylated reaction mixture.
-
Integrate the peak areas for both the unmodified and PEGylated protein.
-
Calculate the conjugation efficiency as: (Area of PEGylated protein peak / (Area of PEGylated protein peak + Area of unmodified protein peak)) * 100%.
Visualizing the Process
To better illustrate the workflows and chemical transformations involved, the following diagrams are provided.
Caption: Experimental workflow for this compound conjugation and efficiency analysis.
Caption: Chemical pathway for this compound deprotection and subsequent conjugation.
References
- 1. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Boc-NH-PEG6-amine: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Boc-NH-PEG6-amine must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
Core Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. The Safety Data Sheet (SDS) indicates that this substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust, fumes, gas, mist, vapors, or spray.[1]
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | H315 |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. | H335 |
Experimental Protocol: Standard Disposal Procedure
The disposal of this compound, as with any laboratory chemical, must be carried out in accordance with prevailing country, federal, state, and local regulations.[1] The following is a general, step-by-step protocol for the proper disposal of this substance.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently or produce toxic gases.
-
Segregate waste into clearly labeled containers for solids and liquids.
2. Waste Collection and Storage:
-
Use chemically compatible and leak-proof containers for waste collection. The original product container, if in good condition, can be used.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations.
-
Keep the waste container securely closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
3. Handling Spills:
-
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.
-
Wear full personal protective equipment.
-
Absorb liquid spills with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and contaminated surfaces into a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area and any equipment by scrubbing with alcohol.
4. Final Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor for pickup and final disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Personal protective equipment for handling Boc-NH-PEG6-amine
This guide provides critical safety and logistical information for the proper handling and disposal of Boc-NH-PEG6-amine. Adherence to these procedures is essential to ensure a safe laboratory environment for all personnel.
Hazard Identification and Properties
This compound is a chemical that requires careful handling due to its potential hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
| Identifier | Information |
| Product Name | This compound |
| CAS Number | 1091627-77-8[1] |
| Molecular Formula | C19H40N2O8[2][3][4] |
| Molecular Weight | 424.5 g/mol [2][3][4] |
| Appearance | Colorless liquid[2] |
| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Signal Word | Warning[1] |
| Storage | Store in a well-ventilated, dark place, with the container tightly closed.[1] Recommended long-term storage is at -20°C.[2][3] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes.[1][5]
-
Skin Protection:
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[5] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5][6]
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
- Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
- Work in a designated area, such as a chemical fume hood, with clear and easy access to an emergency eyewash station and safety shower.
- Assemble all necessary equipment and reagents before starting.
- Ensure you are wearing the appropriate PPE as detailed above.
2. Handling the Compound:
- Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
- Carefully open the container.
- If the compound is a liquid, use a calibrated pipette to transfer the desired amount.
- Avoid direct contact with skin, eyes, and clothing.
- Do not eat, drink, or smoke in the handling area.[1]
3. Post-Handling:
- Tightly seal the container after use.
- Thoroughly wash hands with soap and water after handling is complete.[1]
- Clean the work area, decontaminating surfaces with an appropriate solvent like alcohol, followed by soap and water.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove any contaminated clothing and wash it before reuse.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air and have them rest in a position that is comfortable for breathing.[1] If symptoms persist, seek medical attention.
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.
-
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[5]
-
Collect the absorbed material into a sealed, labeled container for proper disposal.[5]
-
Clean the spill area with a suitable solvent, followed by washing with soap and water.[5]
-
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]
- 4. BOC-NH-PEG6-NH2 | CAS:1091627-77-8 | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
